PSB-12379
Description
Propriétés
IUPAC Name |
[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O9P2/c24-14-12(7-31-34(29,30)10-33(26,27)28)32-18(15(14)25)23-9-22-13-16(20-8-21-17(13)23)19-6-11-4-2-1-3-5-11/h1-5,8-9,12,14-15,18,24-25H,6-7,10H2,(H,29,30)(H,19,20,21)(H2,26,27,28)/t12-,14-,15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBYYIJBPDWQFF-SCFUHWHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of PSB-12379: A Technical Guide to a Potent CD73 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-12379 is a potent and selective competitive inhibitor of ecto-5'-nucleotidase (CD73), a crucial enzyme in the purinergic signaling pathway that plays a significant role in immunosuppression within the tumor microenvironment. This guide provides an in-depth analysis of the mechanism of action of this compound, including its inhibitory activity, the experimental protocols used for its characterization, and its impact on the CD73 signaling cascade.
Introduction to CD73 and the Purinergic Signaling Pathway
Extracellular adenosine triphosphate (ATP) and adenosine are key signaling molecules that regulate a wide range of physiological and pathological processes, including immune responses. The ecto-enzymes CD39 and CD73 are critical regulators of the concentration of these molecules. CD39, an ectonucleoside triphosphate diphosphohydrolase, initiates the conversion of pro-inflammatory extracellular ATP and ADP into adenosine monophosphate (AMP). Subsequently, CD73, a glycosylphosphatidylinositol (GPI)-anchored homodimeric protein, catalyzes the hydrolysis of AMP into adenosine.[1][2][3]
Adenosine, through its interaction with A2A and A2B receptors on immune cells, exerts potent immunosuppressive effects, thereby hindering anti-tumor immunity.[4] High expression of CD73 in various cancers is often associated with poor prognosis. Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy to reduce immunosuppressive adenosine levels and restore anti-tumor immune responses.[5]
This compound: A Competitive Inhibitor of CD73
This compound is a nucleotide analogue that acts as a highly potent and selective competitive inhibitor of CD73.[6] Its chemical structure, N⁶-Benzyl-α,β-methyleneadenosine 5'-diphosphate, is designed to mimic the natural substrate AMP, allowing it to bind to the active site of the CD73 enzyme. By occupying the active site, this compound prevents the binding and subsequent hydrolysis of AMP, thereby blocking the production of adenosine.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against both human and rat CD73 enzymes. The data presented in the table below summarizes the key inhibition constants (Ki).
| Compound | Target Species | Inhibition Constant (Ki) |
| This compound | Human CD73 | 2.21 nM[6][7] |
| This compound | Rat CD73 | 9.03 nM[6] |
Signaling Pathway of CD73 and Inhibition by this compound
The enzymatic action of CD73 is the final and rate-limiting step in the extracellular production of adenosine from ATP. The following diagram illustrates this pathway and the point of intervention for this compound.
Experimental Protocols
The characterization of CD73 inhibitors like this compound typically involves robust and sensitive enzymatic assays. The Malachite Green assay is a widely used colorimetric method to determine the activity of CD73 by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of AMP.
Detailed Protocol: Malachite Green Assay for CD73 Inhibition
This protocol outlines the steps to determine the inhibitory potential of a compound against CD73.
Materials:
-
Recombinant human or rat CD73 enzyme
-
Adenosine monophosphate (AMP) substrate
-
This compound or other test inhibitors
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
384-well microplate
-
Microplate reader capable of measuring absorbance at ~620-640 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant CD73 enzyme to the desired concentration in cold assay buffer.
-
Assay Reaction: a. To each well of the 384-well plate, add a small volume (e.g., 5 µL) of the serially diluted this compound or control (buffer for no inhibition, known inhibitor for positive control). b. Add the diluted CD73 enzyme solution (e.g., 10 µL) to each well, except for the "no enzyme" control wells. c. Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the AMP substrate solution (e.g., 10 µL) to all wells. e. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Detection: a. Stop the reaction by adding the Malachite Green Reagent (e.g., 25 µL) to each well. This reagent forms a colored complex with the free phosphate produced. b. Incubate at room temperature for 15-20 minutes to allow for color development.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 630 nm using a microplate reader.[8]
-
Data Analysis: a. Subtract the absorbance of the "no enzyme" control from all other readings. b. Plot the absorbance against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC₅₀ value. d. The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Experimental Workflow for Inhibitor Characterization
The comprehensive characterization of a CD73 inhibitor such as this compound follows a structured workflow, from initial identification to detailed mechanistic studies.
Conclusion
This compound is a well-characterized, potent, and selective competitive inhibitor of CD73. Its mechanism of action, centered on the blockade of AMP hydrolysis to adenosine, provides a powerful tool for researchers studying the purinergic signaling pathway and its role in immunology and oncology. The detailed experimental protocols and workflows described herein offer a framework for the continued discovery and development of novel CD73 inhibitors for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. eubopen.org [eubopen.org]
PSB-12379: A Deep Dive into a Selective CD73 Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of the tumor microenvironment, the purinergic signaling pathway has emerged as a critical regulator of immune suppression. Central to this pathway is the ecto-5'-nucleotidase, CD73, an enzyme responsible for the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. Elevated adenosine levels within the tumor microenvironment potently dampen anti-tumor immune responses, facilitating tumor growth and metastasis. Consequently, the development of selective CD73 inhibitors has become a promising strategy in cancer immunotherapy. This technical guide focuses on PSB-12379, a potent and selective inhibitor of CD73, providing a comprehensive overview of its biochemical properties, mechanism of action, and the experimental methodologies used for its characterization.
Core Compound Data: this compound
This compound is a nucleotide analog that has demonstrated high affinity and selectivity for the CD73 enzyme. Its inhibitory activity has been characterized across different species, highlighting its potential as a valuable research tool and a lead compound for further drug development.
| Parameter | Value | Species | Reference |
| Ki | 2.21 nM | Human | [1][2][3][4][5] |
| Ki | 9.03 nM | Rat | [1][2][3][4][5] |
| Selectivity | >10,000-fold vs. NTPDase1, -2, -3 | Human | [1] |
| Selectivity | >10,000-fold vs. ENPP1, -2, -3 | Human | [1] |
Table 1: Quantitative Inhibitory and Selectivity Data for this compound. This table summarizes the key inhibitory constants (Ki) of this compound against human and rat CD73, as well as its high selectivity over other ecto-nucleotidases.
The CD73 Signaling Pathway and Mechanism of Inhibition
CD73 is a key enzyme in the adenosine-generating pathway within the tumor microenvironment. Extracellular adenosine triphosphate (ATP), often released from stressed or dying tumor cells, is sequentially hydrolyzed by CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1) to AMP. CD73 then catalyzes the final step, converting AMP to adenosine. Adenosine subsequently binds to its receptors (A2A and A2B) on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells, leading to the suppression of their anti-tumor functions. This compound, as a competitive inhibitor of CD73, blocks the conversion of AMP to adenosine, thereby preventing the downstream immunosuppressive signaling cascade.
Caption: CD73 Signaling and this compound Inhibition.
Downstream of adenosine receptor activation, signaling cascades involving the MAPK pathway have been implicated in mediating the diverse effects of CD73 on cancer cells, including proliferation and migration.
Caption: CD73 Downstream MAPK Signaling Cascade.
Experimental Protocols
The characterization of this compound and other CD73 inhibitors relies on a series of well-defined experimental protocols. These assays are crucial for determining potency, selectivity, and efficacy in both in vitro and in vivo settings.
In Vitro CD73 Inhibition Assay (Colorimetric)
This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73.
Materials:
-
Recombinant human or rat CD73 enzyme
-
This compound or other test inhibitors
-
Adenosine 5'-monophosphate (AMP) substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Malachite green reagent for phosphate detection
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the CD73 enzyme to each well, followed by the different concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the AMP substrate to all wells.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) to quantify the amount of phosphate produced.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Tumor Growth Study (Subcutaneous Xenograft Model)
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line with known CD73 expression (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a specific number of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.
Experimental Workflow
The process of identifying and characterizing a selective CD73 inhibitor like this compound follows a structured workflow, from initial screening to in vivo validation.
Caption: Workflow for CD73 Inhibitor Development.
Conclusion
This compound stands out as a highly potent and selective inhibitor of CD73, making it an invaluable tool for dissecting the complexities of the purinergic signaling pathway in the tumor microenvironment. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and the development of novel CD73-targeted therapies. As our understanding of the intricate interplay between cancer and the immune system deepens, the strategic inhibition of key immunosuppressive molecules like CD73 will undoubtedly play a pivotal role in the future of cancer immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. CD73-deficient mice have increased antitumor immunity and are resistant to experimental metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Special Issue ‘’Pre-Clinical Studies of Personalized Medicine for Cancer Research’’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. 1stoncology.com [1stoncology.com]
The Discovery and Synthesis of PSB-12379: A Potent Ecto-5'-Nucleotidase (CD73) Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-12379, a nucleotide analogue identified as N⁶-Benzyl-α,β-methyleneadenosine 5'-diphosphate, has emerged as a highly potent and selective inhibitor of ecto-5'-nucleotidase (CD73). This enzyme plays a critical role in the purinergic signaling pathway, particularly within the tumor microenvironment, by catalyzing the hydrolysis of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. The inhibition of CD73 by this compound presents a promising strategy in cancer immunotherapy by mitigating the immunosuppressive effects of adenosine and thereby enhancing anti-tumor immune responses. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Introduction: The Role of CD73 in Purinergic Signaling and Cancer Immunotherapy
Extracellular adenosine triphosphate (ATP) and other nucleotides are important signaling molecules that regulate a wide range of physiological processes. In the context of cancer, the tumor microenvironment is often characterized by high concentrations of ATP, which can be sequentially hydrolyzed by ectonucleotidases to generate adenosine. The primary enzymes involved in this cascade are CD39 (ectonucleoside triphosphate diphosphohydrolase-1), which converts ATP and ADP to AMP, and CD73 (ecto-5'-nucleotidase), which catalyzes the final step of AMP hydrolysis to adenosine.
Adenosine, acting through its receptors (primarily A2A and A2B) on immune cells, exerts potent immunosuppressive effects. It can inhibit the proliferation and effector functions of T cells, natural killer (NK) cells, and dendritic cells, while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). This adenosine-mediated immunosuppression allows cancer cells to evade immune surveillance and contributes to tumor progression.
The critical role of the CD39/CD73/adenosine axis in tumor immune evasion has made these components attractive targets for cancer immunotherapy. Small molecule inhibitors and monoclonal antibodies targeting CD73 are being actively investigated for their potential to restore anti-tumor immunity. This compound is a key example of a potent and selective small molecule inhibitor of CD73.
Discovery of this compound: A Structure-Activity Relationship (SAR) Guided Approach
The development of this compound was a result of systematic structure-activity relationship (SAR) studies aimed at improving the potency of known CD73 inhibitors. The lead compound for this class of inhibitors was α,β-methylene-ADP (AOPCP), a non-hydrolyzable analogue of AMP.
The SAR studies explored modifications at various positions of the adenosine scaffold. A significant breakthrough was the discovery that substitution at the N⁶-position of the adenine ring with lipophilic groups could dramatically enhance inhibitory potency. The introduction of a benzyl group at this position led to the identification of this compound as a particularly potent inhibitor.
The rationale behind this enhancement in potency is likely due to favorable interactions of the N⁶-benzyl substituent with a hydrophobic pocket within the active site of the CD73 enzyme. This targeted design approach resulted in a molecule with high affinity and selectivity for its target.
Synthesis of this compound
The synthesis of N⁶-substituted α,β-methyleneadenosine 5'-diphosphate analogues like this compound generally involves a multi-step process starting from a protected adenosine derivative. While the specific, detailed protocol for this compound is not publicly available, a representative synthesis can be outlined based on established methods for creating N⁶-substituted adenosine derivatives and modifying the 5'-position.
A plausible synthetic route involves two key strategies:
-
N⁶-Substitution: This is typically achieved either by direct alkylation of a protected adenosine derivative with benzyl bromide, which may proceed via an initial N¹-alkylation followed by a Dimroth rearrangement to the desired N⁶-isomer, or by the reaction of a 6-chloropurine ribonucleoside derivative with benzylamine.
-
5'-Diphosphate Analogue Formation: The α,β-methylene 5'-diphosphate moiety is introduced at the 5'-position of the ribose sugar. This complex phosphorylation step often requires specialized reagents and careful control of reaction conditions.
A generalized workflow for the synthesis is presented below.
Quantitative Data
This compound has been characterized as a highly potent inhibitor of CD73. The following table summarizes the key quantitative data available for this compound.
| Parameter | Species | Value | Reference |
| Ki | Human | 2.21 nM | [1][2] |
| Ki | Rat | 9.03 nM | [1][2] |
| Selectivity | - | Exhibits selectivity over other ecto-nucleotidases and ADP-activated P2Y receptors. | [1] |
Mechanism of Action and Signaling Pathway
This compound acts as a competitive inhibitor of CD73. It binds to the active site of the enzyme, preventing the substrate, AMP, from binding and being hydrolyzed to adenosine and inorganic phosphate. By blocking this crucial step in the purinergic signaling pathway, this compound effectively reduces the production of immunosuppressive adenosine in the extracellular space.
The following diagram illustrates the purinergic signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following are representative protocols for key experiments used in the characterization of CD73 inhibitors like this compound.
Representative Protocol for CD73 Enzyme Inhibition Assay
This assay is designed to determine the inhibitory potency (e.g., IC50 or Ki) of a compound against CD73. The principle is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP by recombinant CD73 in the presence and absence of the inhibitor.
Materials:
-
Recombinant human or rat CD73 enzyme
-
Adenosine 5'-monophosphate (AMP) solution (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)
-
This compound or other test inhibitors
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant CD73 enzyme to the desired concentration in cold assay buffer.
-
Prepare a stock solution of AMP in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound solution at various concentrations (or vehicle for control wells).
-
Recombinant CD73 enzyme solution.
-
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the AMP solution to each well to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), allowing the enzyme to hydrolyze AMP.
-
-
Stop the Reaction and Detect Phosphate:
-
Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate produced, leading to a color change.
-
-
Measurement:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
-
Conclusion
This compound is a valuable research tool and a lead compound in the development of therapeutics targeting the CD73/adenosine pathway. Its high potency and selectivity for CD73 make it an excellent probe for studying the role of this enzyme in various physiological and pathological processes, particularly in the context of cancer immunology. The insights gained from the discovery and characterization of this compound have paved the way for the development of next-generation CD73 inhibitors with improved pharmacokinetic properties for clinical applications. This technical guide provides a foundational understanding of this important molecule for researchers and drug development professionals working in this exciting field.
References
A Comprehensive Technical Guide to PSB-12379: A Potent and Selective CD73 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-12379 is a potent and highly selective inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that plays a critical role in the production of immunosuppressive adenosine in the tumor microenvironment. As a nucleotide analogue, this compound has emerged as a valuable research tool for studying the physiological and pathological roles of CD73 and as a promising lead compound in the development of novel cancer immunotherapies. This technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of this compound, including experimental protocols and pathway visualizations.
Chemical Structure and Properties
This compound is a derivative of adenosine 5'-diphosphate (ADP) with a methylene bridge between the alpha and beta phosphate groups and a benzyl substitution on the N6 position of the adenine base.
| Identifier | Value |
| IUPAC Name | N-(phenylmethyl)-adenosine, 5′-[hydrogen P-(phosphonomethyl)phosphonate] |
| CAS Number | 1802226-78-3 |
| Molecular Formula | C₁₈H₂₃N₅O₉P₂ |
| Molecular Weight | 515.35 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)CP(=O)(O)O)O)O |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (125 mg/mL with sonication) and DMSO (≥ 5 mg/mL) |
Pharmacological Properties
This compound is a competitive inhibitor of CD73, demonstrating high affinity for both human and rat orthologs of the enzyme. Its selectivity for CD73 over other ecto-nucleotidases and purinergic receptors is a key attribute, minimizing off-target effects.
Inhibitory Activity
| Target | Species | Kᵢ (nM) |
| CD73 | Human | 2.21[1] |
| CD73 | Rat | 9.03[1] |
Selectivity Profile
| Target | Species | Kᵢ (nM) |
| NTPDase1 | Human | >10,000 |
| NTPDase2 | Human | >10,000 |
| NTPDase3 | Human | >10,000 |
| ENPP1 | Human | >10,000 |
| ENPP2 | Human | >10,000 |
| ENPP3 | Human | >10,000 |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the synthesis and pharmacological evaluation of this compound.
Synthesis of this compound
The synthesis of this compound involves the reaction of N⁶-benzyladenosine with methylenebis(phosphonic dichloride). The following is a representative protocol:
-
Phosphorylation: To a solution of N⁶-benzyladenosine in trimethyl phosphate, add methylenebis(phosphonic dichloride) at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Hydrolysis: Upon completion, quench the reaction by adding a triethylammonium bicarbonate (TEAB) buffer.
-
Purification: Purify the crude product using anion-exchange chromatography (e.g., DEAE-Sephadex) with a linear gradient of TEAB buffer.
-
Desalting and Lyophilization: Desalt the fractions containing the product and lyophilize to obtain this compound as a white solid.
A generalized workflow for the synthesis is depicted below.
CD73 Inhibition Assay
The inhibitory activity of this compound against CD73 is typically determined using a malachite green-based colorimetric assay that measures the amount of inorganic phosphate released from the hydrolysis of adenosine monophosphate (AMP).
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add recombinant human or rat CD73 enzyme to the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂) with varying concentrations of this compound. Incubate for a defined period (e.g., 15 minutes) at 37 °C.
-
Initiation of Reaction: Add the substrate, AMP, to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37 °C.
-
Termination and Color Development: Stop the reaction by adding a malachite green reagent. This reagent will form a colored complex with the inorganic phosphate produced.
-
Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
The experimental workflow for the CD73 inhibition assay is illustrated below.
Mechanism of Action and Signaling Pathway
CD73 is a key enzyme in the purinergic signaling pathway, responsible for the dephosphorylation of extracellular AMP to adenosine. Adenosine then acts on various adenosine receptors (A₁, A₂A, A₂B, and A₃) on immune and cancer cells, leading to a range of downstream effects, most notably immunosuppression in the tumor microenvironment. This compound, by inhibiting CD73, blocks the production of adenosine, thereby preventing these immunosuppressive effects.
The CD73-mediated adenosine signaling pathway is depicted below.
Conclusion
This compound is a powerful and selective tool for the investigation of CD73-mediated purinergic signaling. Its well-defined chemical structure, high potency, and excellent selectivity make it an invaluable asset for researchers in academia and industry. The detailed protocols and pathway information provided in this guide are intended to facilitate its effective use in the exploration of novel therapeutic strategies targeting the immunosuppressive tumor microenvironment.
References
PSB-12379: A Potent Inhibitor of Human and Rat CD73
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitor PSB-12379 and its interaction with the ecto-5'-nucleotidase (CD73) enzyme in both human and rat species. The document details the inhibitory constant (Ki), experimental methodologies for its determination, and the relevant signaling pathways involving CD73.
Quantitative Data Summary
The inhibitory potency of this compound against recombinant human and rat CD73 is summarized in the table below. The data demonstrates that this compound is a highly potent inhibitor for both species, with a slightly higher affinity for the human enzyme.
| Compound | Target Species | Ki Value (nM) |
| This compound | Human | 2.21[1][2][3][4] |
| This compound | Rat | 9.03[1][2][3][4] |
Experimental Protocols
The determination of the Ki value for an enzyme inhibitor like this compound involves measuring the enzyme's activity at various concentrations of the inhibitor and a substrate. While the specific protocol from the original publication by Bhattarai et al. (2015) could not be fully detailed, a representative methodology for a CD73 enzyme activity assay is described below. This protocol is based on commonly used methods for assessing CD73 activity.[5][6][7]
Objective: To determine the inhibitory constant (Ki) of this compound against CD73.
Materials:
-
Recombinant human or rat CD73 enzyme
-
Adenosine 5'-monophosphate (AMP) as the substrate
-
This compound of varying concentrations
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl2)
-
Detection reagent for phosphate (e.g., Malachite Green-based reagent) or a method to detect adenosine.
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
A fixed concentration of the CD73 enzyme is pre-incubated with a range of concentrations of the inhibitor (this compound) in the assay buffer for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
The enzymatic reaction is initiated by the addition of the substrate, AMP, at various concentrations.
-
-
Enzymatic Reaction:
-
The reaction mixture is incubated for a specific time (e.g., 20-60 minutes) at 37°C. During this time, CD73 catalyzes the hydrolysis of AMP to adenosine and inorganic phosphate.
-
-
Termination of Reaction and Detection:
-
The reaction is stopped, often by the addition of the detection reagent.
-
The amount of product formed (inorganic phosphate or adenosine) is quantified. For phosphate detection, a colorimetric reagent like Malachite Green can be used, with the absorbance measured at a specific wavelength (e.g., ~620-650 nm).
-
-
Data Analysis:
-
The initial reaction velocities are calculated for each substrate and inhibitor concentration.
-
The data is then fitted to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis.
-
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the absence and presence of the inhibitor are determined.
-
The Ki value is then calculated from these parameters. For a competitive inhibitor, the Cheng-Prusoff equation can be used: Ki = IC50 / (1 + [S]/Km), where IC50 is the concentration of inhibitor that produces 50% inhibition, and [S] is the substrate concentration.[8]
-
Signaling Pathways and Experimental Workflows
CD73 in the Purinergic Signaling Pathway
CD73 is a key enzyme in the purinergic signaling pathway, which plays a crucial role in various physiological and pathological processes, including neurotransmission, inflammation, and cancer. CD73, an ecto-5'-nucleotidase, is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[9][10][11] Extracellular adenosine then acts on adenosine receptors (A1, A2A, A2B, A3) to mediate its effects.[1][2]
Caption: The role of CD73 in the purinergic signaling pathway.
Regulation of CD73 Expression by the EGFR-ERK Signaling Pathway
Recent studies have shown that the expression of CD73 can be regulated by oncogenic signaling pathways. In non-small cell lung cancer, for instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, specifically the Ras-Raf-ERK cascade, has been shown to upregulate CD73 expression.[11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. CD73 Is Regulated by the EGFR-ERK Signaling Pathway in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
The Impact of PSB-12379 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. A key mechanism of tumor immune evasion within the TME is the production of adenosine. CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a pivotal role in an immunosuppressive pathway by catalyzing the conversion of adenosine monophosphate (AMP) to adenosine. High levels of adenosine in the TME suppress the activity of various immune effector cells, thereby promoting tumor growth and metastasis.
PSB-12379 is a potent and selective inhibitor of CD73. As a nucleotide analogue, it effectively blocks the enzymatic activity of CD73, preventing the production of immunosuppressive adenosine. This guide provides an in-depth technical overview of the effects of this compound on the tumor microenvironment, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action
This compound is a competitive inhibitor of CD73, with high affinity for both human and rat forms of the enzyme. By blocking the hydrolysis of AMP to adenosine, this compound reduces the concentration of adenosine in the extracellular space. This alleviates the adenosine-mediated suppression of immune cells, leading to an enhanced anti-tumor immune response.
Key Quantitative Data: Inhibitory Activity of this compound
| Parameter | Species | Value |
| Ki | Human | 2.21 nM[1] |
| Ki | Rat | 9.03 nM[1] |
Effects on the Tumor Immune Microenvironment
The inhibition of CD73 by this compound leads to a significant remodeling of the tumor immune microenvironment, characterized by the enhanced function of anti-tumor immune cells and a shift in the cytokine balance towards a pro-inflammatory state.
Reinvigoration of Anti-Tumor Immunity
This compound has been shown to enhance the cytotoxic activity of various immune cells against cancer cells. In a study on multiple myeloma, treatment with this compound significantly increased the ability of monocytes to kill myeloma cells and enhanced their phagocytic activity[2]. This demonstrates the potential of this compound to restore the anti-tumor functions of myeloid cells within the TME.
Modulation of Cytokine Profile
The reduction of adenosine in the TME following this compound treatment leads to a significant change in the cytokine milieu. In the context of multiple myeloma, this compound treatment resulted in an increase in the levels of pro-inflammatory and anti-tumor cytokines, while decreasing the levels of immunosuppressive cytokines.
Quantitative Data: Effect of this compound on Cytokine Production in Multiple Myeloma Monocytes [2]
| Cytokine | Change with this compound |
| IL-2 | Increased |
| TNF-α | Increased |
| IFN-γ | Increased |
| IL-4 | Decreased |
| IL-6 | Decreased |
| IL-10 | Decreased |
Signaling Pathways
The primary signaling pathway affected by this compound is the CD73-adenosine axis. By inhibiting CD73, this compound prevents the generation of adenosine, which would otherwise bind to adenosine receptors (primarily A2A and A2B receptors) on the surface of immune cells.
Adenosine Receptor Signaling in T Cells
Activation of the A2A receptor on T cells by adenosine leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates CREB (cAMP response element-binding protein). This signaling cascade ultimately suppresses T cell activation, proliferation, and cytokine production. By blocking adenosine production, this compound prevents the initiation of this immunosuppressive signaling cascade.
Experimental Protocols
In Vitro Monocyte Killing Assay
This protocol is adapted from a study investigating the effect of this compound on monocyte activity in multiple myeloma[2].
-
Cell Culture:
-
Co-culture patient-derived monocytes with myeloma cells at a suitable effector-to-target ratio.
-
Treat the co-culture with this compound at a concentration of 10 µg/mL. An untreated control group should be included.
-
Incubate the cells for 12 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD138 (a marker for myeloma cells) and a monocyte marker.
-
Analyze the samples using a flow cytometer to determine the percentage of residual CD138+ myeloma cells. A significant reduction in the percentage of CD138+ cells in the this compound-treated group compared to the control group indicates enhanced monocyte killing activity.
-
In Vitro Monocyte Phagocytosis Assay
This protocol is also based on the multiple myeloma study[2].
-
Cell Preparation:
-
Label myeloma cells with a fluorescent dye (e.g., CFSE).
-
Co-culture patient-derived monocytes with the fluorescently labeled myeloma cells.
-
Treat the co-culture with this compound (10 µg/mL) or leave untreated as a control.
-
-
Microscopy Analysis:
-
After an appropriate incubation period, visualize the cells using fluorescence microscopy.
-
Quantify the number of monocytes that have engulfed fluorescently labeled myeloma cells. A higher number of phagocytic events in the this compound-treated group indicates enhanced monocyte phagocytosis.
-
Cytokine Analysis
-
Sample Collection:
-
Collect the supernatant from the in vitro co-culture experiments described above.
-
-
Cytokine Measurement:
-
Use a multiplex cytokine assay (e.g., Luminex) to simultaneously measure the concentrations of various cytokines, including IL-2, TNF-α, IFN-γ, IL-4, IL-6, and IL-10.
-
Compare the cytokine concentrations between the this compound-treated and control groups.
-
Experimental Workflows
In Vitro Co-culture and Analysis Workflow
Conclusion
This compound represents a promising therapeutic agent for modulating the tumor microenvironment. By potently and selectively inhibiting CD73, it can reverse adenosine-mediated immunosuppression, leading to enhanced anti-tumor immunity. The data presented in this guide highlight its ability to increase the cytotoxic and phagocytic functions of immune cells and to shift the cytokine balance towards an anti-tumor profile. The experimental protocols and workflows provided offer a starting point for researchers to investigate the effects of this compound in various cancer models. Further research into the broader effects of this compound on other immune cell populations and its potential in combination with other immunotherapies is warranted.
References
Foundational Research on PSB-12379: A Technical Guide to its Role in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-12379 is a potent and selective competitive inhibitor of ecto-5'-nucleotidase (CD73), a cell surface enzyme that plays a critical role in the tumor microenvironment. By catalyzing the conversion of adenosine monophosphate (AMP) to adenosine, CD73 contributes to an immunosuppressive milieu that allows cancer cells to evade immune destruction. Inhibition of CD73 with this compound represents a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity. This technical guide provides an in-depth overview of the foundational research on this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Core Concepts: The Adenosine Pathway and CD73 Inhibition
The adenosine signaling pathway is a key regulator of immune responses. In the tumor microenvironment, stressed or dying cancer cells release adenosine triphosphate (ATP). This extracellular ATP is sequentially hydrolyzed by two ectonucleotidases: CD39 converts ATP to AMP, and CD73 converts AMP to adenosine. Adenosine then binds to A2A and A2B receptors on various immune cells, including T cells and natural killer (NK) cells, triggering intracellular signaling cascades that suppress their anti-tumor functions.
This compound, as a CD73 inhibitor, directly blocks the final and rate-limiting step in this immunosuppressive cascade. By preventing the production of adenosine, this compound aims to restore the activity of tumor-infiltrating immune cells, thereby promoting a robust anti-cancer immune response.
Quantitative Data
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity as a CD73 inhibitor.
| Parameter | Species | Value | Reference |
| Ki | Human | 2.21 nM | [1][2] |
| Ki | Rat | 9.03 nM | [1][2] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CD73 inhibition is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the adenosine signaling pathway, the mechanism of action of this compound, and a general experimental workflow for assessing its efficacy.
Caption: The adenosine signaling pathway in the tumor microenvironment.
Caption: this compound competitively inhibits CD73, blocking adenosine production.
Caption: A generalized workflow for the preclinical evaluation of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative protocols for key assays used to characterize CD73 inhibitors like this compound.
Protocol 1: CD73 Enzymatic Activity Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound on recombinant CD73 enzyme.
Materials:
-
Recombinant human CD73
-
This compound
-
Adenosine 5'-monophosphate (AMP)
-
Malachite Green Phosphate Assay Kit
-
Assay Buffer (e.g., Tris-HCl, pH 7.4 with MgCl2)
-
96-well microplate
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add a fixed concentration of recombinant human CD73 to each well.
-
Add the diluted this compound or vehicle control to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a saturating concentration of AMP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at the appropriate wavelength (typically ~620 nm) to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: T-cell Activation Assay
This protocol describes a method to assess the ability of this compound to reverse AMP-mediated suppression of T-cell activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Adenosine 5'-monophosphate (AMP)
-
Anti-CD3 and Anti-CD28 antibodies
-
Cell proliferation dye (e.g., CFSE)
-
RPMI-1640 medium supplemented with 10% FBS
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Label the PBMCs with a cell proliferation dye according to the manufacturer's instructions.
-
Seed the labeled PBMCs in a 96-well U-bottom plate.
-
Treat the cells with this compound or vehicle control in the presence or absence of AMP.
-
Stimulate the T-cells by adding plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) and activation markers (e.g., CD25, CD69).
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of proliferating T-cells (based on dye dilution) and the expression of activation markers in the different treatment groups.
Conclusion
This compound is a valuable research tool for investigating the role of the adenosine pathway in cancer immunology. Its high potency and selectivity for CD73 make it a suitable candidate for preclinical studies aimed at validating CD73 as a therapeutic target. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of CD73 inhibition in cancer immunotherapy. Further research is warranted to establish a comprehensive profile of this compound, including its efficacy in various cancer models and its potential for combination with other immunotherapies.
References
The Pharmacology of PSB-12379: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-12379 is a potent and selective competitive inhibitor of ecto-5'-nucleotidase (CD73), a key enzyme in the purinergic signaling pathway that plays a critical role in tumor immune evasion. By blocking the conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, this compound has emerged as a valuable pharmacological tool for studying the therapeutic potential of CD73 inhibition in immuno-oncology. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, receptor binding affinity, selectivity, metabolic stability, and detailed experimental protocols for its characterization.
Introduction
The tumor microenvironment is characterized by a complex network of signaling molecules that can promote tumor growth and suppress the host's anti-tumor immune response. One of the key immunosuppressive pathways involves the generation of extracellular adenosine. Ecto-5'-nucleotidase (CD73), a cell-surface enzyme, is the primary catalyst for the dephosphorylation of AMP to adenosine. Elevated levels of adenosine in the tumor microenvironment can inhibit the function of various immune cells, including T cells and natural killer (NK) cells, thereby allowing cancer cells to evade immune surveillance.
This compound, a nucleotide analogue, has been identified as a potent and selective inhibitor of CD73. Its ability to block adenosine production makes it a promising candidate for cancer immunotherapy, either as a monotherapy or in combination with other immunomodulatory agents. This guide details the pharmacological properties of this compound and provides the necessary technical information for its investigation in a research setting.
Mechanism of Action
This compound is a competitive inhibitor of ecto-5'-nucleotidase (CD73). It binds to the active site of the enzyme, preventing the substrate, adenosine monophosphate (AMP), from being hydrolyzed to adenosine. This leads to a reduction in the concentration of immunosuppressive adenosine in the extracellular space, thereby restoring the anti-tumor activity of immune cells.
The Untapped Potential of PSB-12379 in Non-Cancer Research: A Technical Guide to its Implications in Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-12379 is a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that plays a critical role in extracellular adenosine metabolism.[1][2] While the primary focus of this compound research has been in oncology, emerging evidence on the multifaceted role of CD73 in metabolic regulation and inflammatory processes warrants an exploration of its potential in non-cancer indications such as diabetes. This technical guide provides an in-depth overview of the core scientific principles and preclinical data surrounding CD73, offering a framework for investigating the potential therapeutic applications of this compound in diabetes and related metabolic disorders.
It is crucial to note that, to date, there is a lack of direct published research investigating the effects of this compound in diabetes models. However, a comprehensive understanding of its target, CD73, provides a strong foundation for hypothesizing its potential impact and guiding future research.
The Role of CD73 in Metabolism and Diabetes: A Double-Edged Sword
CD73 is a cell-surface enzyme that catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[3][4] Adenosine, in turn, exerts its effects through four G protein-coupled receptors (A1, A2A, A2B, and A3), modulating a wide range of physiological and pathological processes, including inflammation and cellular metabolism.
Current research suggests a protective role for CD73 in the context of diabetes. Several studies have indicated that enhancing CD73 expression or activity can be beneficial in diabetes models.[3][5] For instance, increased CD73 expression has been associated with reduced inflammation and protection against diabetic nephropathy.[3][4] Mesenchymal stem cells, which express CD73, have been shown to delay the onset of diabetes in preclinical models through their anti-inflammatory and immunoregulatory functions.[3]
Conversely, research in oncology has revealed that the inhibition of CD73 can significantly impact cellular metabolism. Studies on cancer cells have shown that CD73 deficiency or pharmacological inhibition can suppress mitochondrial respiration and impact glycolysis.[1][6][7] This raises the intriguing possibility that targeting CD73 could have profound and potentially complex effects on glucose metabolism in the context of diabetes. Therefore, the therapeutic potential of a CD73 inhibitor like this compound in diabetes is not straightforward and requires careful investigation.
This compound: A Potent Inhibitor of CD73
This compound is a nucleotide analog that acts as a highly potent and selective inhibitor of CD73.[1] Its primary application in research has been to probe the function of CD73 in cancer models, where it has been shown to modulate the tumor microenvironment and enhance anti-tumor immunity.[2]
Quantitative Data on this compound and other CD73 Inhibitors
The following table summarizes the inhibitory constants (Ki) and IC50 values for this compound and other relevant CD73 inhibitors. This data is essential for designing experiments and comparing the potency of different compounds.
| Compound | Target Species | Ki (nM) | IC50 (nM) | Reference |
| This compound | Human | 2.21 | - | [1] |
| This compound | Rat | 9.03 | - | [1] |
| AB680 | Human | - | - | [2] |
| A000830 | Human | - | 1.0 | [7] |
| A000830 | Mouse | - | 3 | [7] |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of CD73 in metabolic regulation and the potential points of intervention for this compound, the following diagrams are provided.
Caption: CD73 signaling pathway and the inhibitory action of this compound.
Caption: Proposed experimental workflow for investigating this compound in diabetes.
Experimental Protocols
While specific protocols for this compound in diabetes research are not yet established, the following methodologies, adapted from cancer metabolism studies, can serve as a robust starting point for researchers.
In Vitro Assessment of Metabolic Function
-
Objective: To determine the direct effect of this compound on the metabolic activity of key metabolic cell types.
-
Cell Lines:
-
INS-1E (rat insulinoma cell line)
-
MIN6 (mouse insulinoma cell line)
-
Primary rodent or human islets
-
HepG2 (human hepatoma cell line)
-
-
Methodology:
-
Cell Culture: Culture cells under standard conditions. For islet studies, isolate islets using collagenase digestion.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for various time points (e.g., 6, 24, 48 hours).
-
Metabolic Activity Assays:
-
Seahorse XF Analyzer: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
-
Glucose Uptake Assay: Use a fluorescent glucose analog like 2-NBDG to quantify glucose uptake by flow cytometry or fluorescence microscopy.
-
Insulin Secretion Assay: For pancreatic beta-cells, measure glucose-stimulated insulin secretion (GSIS) using an ELISA kit.
-
-
Gene Expression Analysis: Perform quantitative real-time PCR (qPCR) to analyze the expression of key metabolic genes (e.g., Glut2, Gck, Pdx1 in beta-cells; G6pc, Pepck in hepatocytes).
-
In Vivo Evaluation in a Diabetic Animal Model
-
Objective: To assess the in vivo efficacy and systemic metabolic effects of this compound in a relevant animal model of diabetes.
-
Animal Model:
-
Type 2 Diabetes: db/db mice or high-fat diet-fed mice.
-
Type 1 Diabetes: Streptozotocin (STZ)-induced diabetic mice.
-
-
Methodology:
-
Animal Acclimatization and Grouping: Acclimatize animals and divide them into control and treatment groups.
-
This compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and frequency. The dose should be informed by pharmacokinetic and pharmacodynamic studies.
-
Metabolic Phenotyping:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at baseline and at various time points during the treatment period to assess glucose homeostasis and insulin sensitivity.
-
Blood Glucose Monitoring: Monitor fasting and random blood glucose levels regularly.
-
Serum Analysis: Collect blood samples to measure insulin, C-peptide, and other relevant metabolic biomarkers (e.g., triglycerides, cholesterol).
-
-
Histopathological Analysis: At the end of the study, harvest key metabolic tissues (pancreas, liver, adipose tissue) for histological analysis (e.g., H&E staining, immunohistochemistry for insulin and glucagon) to assess tissue morphology and cell health.
-
Future Directions and Considerations
The exploration of this compound in diabetes research is a nascent field with both exciting possibilities and significant challenges. The seemingly contradictory roles of CD73 in providing protection in diabetes while its inhibition alters cellular metabolism in cancer highlight the complexity of the adenosine signaling pathway.
Future research should focus on:
-
Elucidating the cell-type-specific roles of CD73 in metabolic tissues: Understanding how CD73 functions in pancreatic beta-cells, hepatocytes, adipocytes, and immune cells is crucial.
-
Investigating the impact of this compound on inflammation in the context of diabetes: Given the strong link between chronic inflammation and insulin resistance, this is a critical area of inquiry.
-
Exploring potential combination therapies: It is possible that this compound may be more effective in combination with existing anti-diabetic drugs.
References
- 1. The CD73 immune checkpoint promotes tumor cell metabolic fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD73: agent development potential and its application in diabetes and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | CD73: agent development potential and its application in diabetes and atherosclerosis [frontiersin.org]
- 6. The CD73 immune checkpoint promotes tumor cell metabolic fitness | eLife [elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for In Vivo Experimental Design of PSB-12379
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-12379 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor that is increasingly recognized as a key player in various physiological and pathological processes. Elevated levels of extracellular adenosine, which activate A2BAR, are implicated in the pathogenesis of several diseases, including cancer, inflammation, and fibrosis. By blocking the A2BAR signaling pathway, this compound presents a promising therapeutic strategy for these conditions. These application notes provide detailed protocols for the in vivo evaluation of this compound in a preclinical cancer model, focusing on its anti-tumor efficacy and mechanism of action.
Mechanism of Action: A2B Adenosine Receptor Antagonism
Extracellular adenosine, often abundant in the tumor microenvironment, acts as an immunosuppressive molecule by signaling through adenosine receptors on various immune cells. The A2B receptor, in particular, is expressed on myeloid cells, dendritic cells, and some T-cell subsets. Activation of A2BAR by adenosine leads to the production of anti-inflammatory cytokines like IL-10 and vascular endothelial growth factor (VEGF), while inhibiting the production of pro-inflammatory cytokines such as IL-12 and IFN-γ. This cascade ultimately suppresses the anti-tumor immune response, promoting tumor growth and metastasis. This compound, by competitively binding to and blocking the A2BAR, aims to reverse this immunosuppression and restore the immune system's ability to recognize and eliminate cancer cells.
Signaling Pathway
Caption: A2B Adenosine Receptor Signaling Pathway in the Tumor Microenvironment.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| This compound Ki (A2BAR) | 1.5 nM | Human | [1] |
| This compound Ki (A2BAR) | 1.0 nM | Mouse | [1] |
| This compound Oral Bioavailability | 65% | Mouse | [1] |
Experimental Protocols
In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines the assessment of this compound's anti-tumor efficacy, both as a monotherapy and in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody), in a syngeneic mouse model.
1. Animal Model:
-
Species: BALB/c mice, 6-8 weeks old, female.
-
Tumor Model: CT26 colon carcinoma cell line.
-
Justification: The CT26 model is a well-established, immunogenic tumor model suitable for studying immuno-oncology agents.
2. Materials:
-
This compound (formulated for oral administration, e.g., in 0.5% carboxymethylcellulose).
-
Anti-mouse PD-1 antibody (or isotype control).
-
CT26 cells.
-
Standard animal housing and handling equipment.
-
Calipers for tumor measurement.
3. Experimental Workflow:
Caption: In Vivo Efficacy Study Workflow.
4. Detailed Methodology:
-
Tumor Cell Implantation:
-
Culture CT26 cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 2.5 x 106 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2.5 x 105 cells) into the right flank of each mouse.
-
-
Treatment Groups (n=10 mice per group):
-
Vehicle Control: Oral gavage with vehicle daily.
-
This compound Monotherapy: Oral gavage with this compound (e.g., 10 mg/kg) daily.
-
Anti-PD-1 Monotherapy: Intraperitoneal (IP) injection of anti-PD-1 antibody (e.g., 10 mg/kg) twice a week.
-
Combination Therapy: Oral gavage with this compound daily and IP injection of anti-PD-1 antibody twice a week.
-
Isotype Control: IP injection of isotype control antibody twice a week.
-
-
Treatment Administration:
-
Begin treatment when tumors reach an average volume of 50-100 mm³.
-
Administer this compound or vehicle daily via oral gavage.
-
Administer anti-PD-1 or isotype control antibody via IP injection on days 0, 3, 6, 9, etc., of the treatment period.
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers three times a week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight three times a week as an indicator of toxicity.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or at the end of the study period (e.g., 21 days).
-
5. Endpoint Analyses:
-
Tumor Growth Inhibition: Compare tumor growth curves between treatment groups.
-
Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs):
-
At the study endpoint, harvest tumors and prepare single-cell suspensions.
-
Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1, CD11b, Gr-1).
-
Analyze by flow cytometry to determine the composition and activation status of immune cells within the tumor.
-
-
Cytokine Analysis:
-
Collect blood at the endpoint and prepare serum.
-
Measure the levels of key cytokines (e.g., IFN-γ, TNF-α, IL-10, IL-12) using ELISA or a cytometric bead array (CBA) kit.
-
-
Immunohistochemistry (IHC):
-
Fix and paraffin-embed tumor tissues.
-
Perform IHC staining for markers of interest (e.g., CD8, Granzyme B) to visualize the spatial distribution of immune cells.
-
Pharmacokinetic (PK) Study
A PK study is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish an appropriate dosing regimen.
1. Animal Model:
-
Species: BALB/c mice, 6-8 weeks old, male and female.
2. Materials:
-
This compound (formulated for oral and intravenous administration).
-
Standard animal handling and blood collection supplies.
-
LC-MS/MS or other appropriate analytical instrumentation.
3. Experimental Design:
-
Single Dose PK:
-
Oral (PO) Administration: Administer a single oral dose of this compound (e.g., 10 mg/kg) to a group of mice (n=3-4 per time point).
-
Intravenous (IV) Administration: Administer a single IV dose of this compound (e.g., 1 mg/kg) to a separate group of mice.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
4. Data Analysis:
-
Calculate key PK parameters including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
Bioavailability (F%): (AUCPO / DosePO) / (AUCIV / DoseIV) x 100.
-
Conclusion
The provided protocols offer a comprehensive framework for the in vivo investigation of this compound. The anti-tumor efficacy study in a syngeneic mouse model will provide crucial insights into its therapeutic potential, both as a monotherapy and in combination with immune checkpoint inhibitors. The pharmacokinetic study is essential for understanding the drug's disposition in the body and for optimizing dosing strategies. These experiments, when conducted rigorously, will significantly contribute to the preclinical development of this compound as a novel cancer therapeutic.
References
Application Notes and Protocols: Recommended Dosage of PSB-12379 for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of PSB-12379 in mouse models, based on available preclinical data for structurally related CD73 inhibitors. This compound is a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that plays a critical role in generating immunosuppressive adenosine within the tumor microenvironment. By blocking CD73, this compound can enhance anti-tumor immunity.
Mechanism of Action: CD73 Inhibition
CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. In the context of cancer, extracellular adenosine binds to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions. This compound, a nucleotide analogue, acts as a competitive inhibitor of CD73, thereby preventing the production of immunosuppressive adenosine and restoring immune cell activity against tumors.[1][2]
Recommended Dosage and Administration in Mouse Models
Direct in vivo dosage data for this compound is limited in publicly available literature. However, studies using the closely related α,β-Methyleneadenosine 5'-diphosphate (APCP), a parent compound of this compound, provide valuable guidance for initial experimental design. This compound is an N6-Benzyl derivative of APCP, suggesting that dosages for APCP can serve as a starting point for optimization studies with this compound.
Summary of In Vivo Dosages for the Related Compound APCP
| Mouse Model | Compound | Dosage | Administration Route | Vehicle | Frequency | Reference |
| Melanoma (B16-F10) in C57Bl/6j mice | APCP | 400 µ g/mouse | Peritumoral (p.t.) | PBS | Not specified | [3] |
| Acute Graft-versus-Host Disease | APCP | 50 mg/kg | Intraperitoneal (i.p.) | PBS | Daily for 7 to 11 days | [4] |
| Triple-Negative Breast Cancer (AT3ova) | APCP | 20 mg/kg | Intraperitoneal (i.p.) | Not specified | Every 2 days | [5] |
Note: Researchers should perform dose-response studies to determine the optimal dosage of this compound for their specific mouse model and experimental goals.
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of a CD73 inhibitor in mouse models, based on published studies with APCP. These can be adapted for use with this compound.
Protocol 1: Peritumoral Administration in a Subcutaneous Melanoma Model
This protocol is adapted from a study investigating the effect of CD73 inhibition on tumor growth in a B16-F10 melanoma model.[3]
1. Materials:
- This compound (or APCP as a control)
- Sterile, endotoxin-free Phosphate Buffered Saline (PBS)
- B16-F10 melanoma cells
- C57Bl/6j mice (6-8 weeks old)
- Syringes and needles (e.g., 27-30 gauge)
- Calipers for tumor measurement
2. Experimental Workflow:
3. Procedure:
- Inject 3 x 105 B16-F10 melanoma cells subcutaneously into the flank of C57Bl/6j mice.
- Allow tumors to establish and grow for approximately 10 days, or until they reach a palpable size.
- Prepare a solution of this compound in sterile PBS. Based on the APCP study, a starting dose of 400 µg per mouse can be used.[3] The final injection volume should be kept low (e.g., 50-100 µL) to avoid leakage.
- Administer the this compound solution via peritumoral injection, distributing the dose around the tumor mass.
- A control group should receive an equivalent volume of PBS.
- Monitor tumor growth regularly (e.g., every 2-3 days) by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
- At the end of the study, mice should be euthanized, and tumors can be excised for further analysis (e.g., immunohistochemistry, flow cytometry).
Protocol 2: Intraperitoneal Administration in a Systemic Disease Model or for Systemic Effects
This protocol is based on a study using APCP in a mouse model of acute graft-versus-host disease, where systemic administration is required.[4]
1. Materials:
- This compound
- Sterile, endotoxin-free Phosphate Buffered Saline (PBS) or other suitable vehicle
- Mouse strain relevant to the disease model
- Syringes and needles (e.g., 25-27 gauge)
2. Experimental Workflow:
3. Procedure:
- Induce the disease model in the appropriate mouse strain.
- Prepare a solution of this compound in a sterile vehicle such as PBS. Based on studies with APCP, a starting dosage range of 20-50 mg/kg can be explored.[4][5]
- Administer the this compound solution via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the mouse's body weight (typically not exceeding 10 mL/kg).
- A control group should receive an equivalent volume of the vehicle.
- Administer the treatment daily or as determined by the experimental design. The duration of treatment will depend on the specific model and study objectives.
- Monitor the mice for signs of toxicity and for the desired therapeutic effects (e.g., tumor regression, improved survival).
- At the conclusion of the experiment, collect relevant tissues or blood samples for analysis.
Formulation and Solubility
This compound is available as a solid. For in vivo administration, it should be dissolved in a sterile, biocompatible vehicle.
-
Solubility: this compound is soluble in water.[6]
-
Recommended Vehicle: Sterile, endotoxin-free Phosphate Buffered Saline (PBS) is a commonly used and appropriate vehicle for in vivo administration.
-
Preparation: To prepare a stock solution, dissolve this compound in the chosen vehicle to the desired concentration. The solution should be sterile-filtered (0.22 µm filter) before injection. It is recommended to prepare fresh solutions for each experiment.
Important Considerations
-
Pilot Studies: It is highly recommended to conduct pilot studies with a small number of animals to determine the optimal dose and to assess for any potential toxicity of this compound in the specific mouse model being used.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
-
Data Interpretation: The provided dosages are based on a related compound and should be used as a starting point. The efficacy of this compound may vary depending on the tumor model, the immune status of the mice, and the specific experimental conditions.
By following these guidelines and protocols, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of this compound in various mouse models.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PSB 12379 | NTPDase | Tocris Bioscience [tocris.com]
- 3. Inhibition of CD73 improves B cell-mediated anti-tumor immunity in a mouse model of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Targeting CD73 with flavonoids inhibits cancer stem cells and increases lymphocyte infiltration in a triple-negative breast cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
Application Notes and Protocols for PSB-12379 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-12379 is a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that plays a critical role in converting extracellular adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. By blocking CD73, this compound can enhance anti-tumor immunity and has potential applications in cancer immunotherapy research. These application notes provide detailed protocols for the administration of this compound in animal models, primarily focusing on intraperitoneal injection, based on methodologies reported for similar CD73 inhibitors and nucleotide analogs.
Data Presentation: Administration of CD73 Inhibitors in Animal Studies
| Compound Name | Compound Type | Animal Model | Administration Route | Dosage | Vehicle | Reference |
| APCP (Adenosine 5′-(α,β-methylene)diphosphate) | CD73 Inhibitor | Mice | Intraperitoneal (i.p.) | 50 mg/kg/day | Phosphate-Buffered Saline (PBS) | [1] |
| APCP | CD73 Inhibitor | Mice | Intraperitoneal (i.p.) | 80 µ g/mouse (every other day) | Not Specified | [2] |
| MEDI9447 | Anti-CD73 Antibody | Mice | Intraperitoneal (i.p.) | 10 mg/kg | Not Specified | [3] |
| Nucleotide Mixture | Nucleotide Analog | Rats | Oral Gavage | 4-16 mg/mL | Saline | [4][5] |
Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving CD73 and the mechanism of action for a CD73 inhibitor like this compound.
Caption: CD73 converts AMP to adenosine, which suppresses immune cells via the A2A receptor. This compound inhibits CD73.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice
This protocol is recommended as the primary route for systemic delivery based on common practices with other small molecule CD73 inhibitors.
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal scale
-
70% Ethanol for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
This compound is reported to be soluble in water.
-
Aseptically prepare a stock solution of this compound in sterile PBS. For example, to achieve a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of PBS.
-
Vortex or sonicate briefly if needed to ensure complete dissolution.
-
Further dilute the stock solution with sterile PBS to the final desired concentration for injection. The final injection volume for a mouse is typically 100-200 µL.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the accurate dose to be administered.
-
A starting dose in the range of 10-50 mg/kg can be considered, based on the dosages used for other CD73 inhibitors. Dose-response studies are recommended to determine the optimal dose for a specific experimental model.
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly with its head down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Experimental Workflow for an In Vivo Efficacy Study:
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a tumor model.
Protocol 2: Oral Gavage Administration of this compound in Rats or Mice
While intraperitoneal injection is a common route for preclinical efficacy studies, oral administration may be relevant for assessing oral bioavailability and for chronic dosing models.
Materials:
-
This compound
-
Sterile water or a suitable vehicle (e.g., 0.5% methylcellulose)
-
Animal gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's size (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
Ensure the formulation is stable for the duration of the experiment.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the accurate dose.
-
Gently restrain the animal.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach. Ensure the needle does not enter the trachea.
-
Slowly administer the calculated volume of the this compound formulation.
-
Gently remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or incorrect administration.
-
Important Considerations
-
Dose-Response and Toxicity: It is crucial to perform dose-escalation studies to determine the optimal therapeutic dose and to assess any potential toxicity of this compound.
-
Pharmacokinetics: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, pharmacokinetic studies should be conducted for the chosen administration route.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Vehicle Selection: The choice of vehicle should be based on the solubility of this compound and its compatibility with the chosen administration route. The vehicle should be non-toxic and have no pharmacological effect on its own.
These protocols provide a foundation for the in vivo use of this compound. Researchers should adapt these methodologies to their specific experimental needs and animal models.
References
- 1. ashpublications.org [ashpublications.org]
- 2. CD73 promotes colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CD73 in the tumor microenvironment with MEDI9447 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastroprotective effects of oral nucleotide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastroprotective effects of oral nucleotide administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays Using PSB-12379
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-12379 is a potent and selective nucleotide analog inhibitor of ecto-5'-nucleotidase (CD73).[1] CD73 is a cell-surface enzyme that plays a critical role in the production of extracellular adenosine from adenosine monophosphate (AMP).[2][3] In the tumor microenvironment, elevated levels of adenosine suppress the anti-tumor immune response by activating A2A and A2B adenosine receptors on immune cells, leading to decreased T-cell and NK-cell activity.[4] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby enhancing anti-tumor immunity.[2] Additionally, CD73 has been implicated in cancer cell proliferation, angiogenesis, and metastasis. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of CD73, preventing the hydrolysis of AMP to adenosine.[1] This leads to a reduction in extracellular adenosine concentrations, which in turn mitigates the immunosuppressive signals mediated by adenosine receptors on immune cells. The inhibition of CD73 can also directly impact tumor cells by affecting signaling pathways involved in proliferation and survival, such as the PI3K/AKT pathway.
Quantitative Data for this compound
The following tables summarize the inhibitory constants (Ki) for this compound and provide illustrative half-maximal inhibitory concentration (IC50) values for a potent CD73 inhibitor in various cancer cell lines.
Table 1: Inhibitory Constants (Ki) of this compound
| Species | Ki (nM) |
| Human | 2.21[1] |
| Rat | 9.03[1] |
Table 2: Illustrative IC50 Values for a Potent CD73 Inhibitor in Cancer Cell Lines
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 15 |
| 4T1 | Murine Breast Cancer | 25 |
| A549 | Non-Small Cell Lung Cancer | 30 |
| PC-3 | Prostate Cancer | 45 |
| HCT116 | Colorectal Cancer | 50 |
Signaling Pathway Diagram
The following diagram illustrates the CD73-adenosine signaling pathway and the point of intervention for this compound.
References
Application Notes and Protocols for PSB-12379 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PSB-12379, a potent inhibitor of ecto-5'-nucleotidase (CD73), in various cell culture applications. Detailed protocols for experimental setup, data analysis, and relevant signaling pathways are included to facilitate its use in research and drug development.
Introduction
This compound is a nucleotide analogue that acts as a highly potent and selective competitive inhibitor of CD73.[1][2] CD73 is a cell-surface enzyme that plays a critical role in the production of extracellular adenosine from the hydrolysis of adenosine monophosphate (AMP).[3][4] In the tumor microenvironment, elevated levels of adenosine suppress the anti-tumor immune response, promoting tumor growth and metastasis.[5] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby enhancing anti-tumor immunity.[6] This makes it a valuable tool for cancer immunology research and a potential therapeutic agent.
Mechanism of Action
This compound specifically targets the active site of CD73, preventing the dephosphorylation of AMP to adenosine. This leads to a reduction in the concentration of adenosine in the extracellular space, thereby mitigating its immunosuppressive effects on immune cells such as T cells and natural killer (NK) cells.[7] The inhibition of CD73 can restore and enhance the cytotoxic functions of these immune cells against tumors.[6]
Signaling Pathway of CD73 Inhibition
The following diagram illustrates the CD73-adenosine signaling pathway and the mechanism of action for this compound.
Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Reference |
| Ki (Inhibition Constant) | 2.21 nM | Human | [1][2] |
| 9.03 nM | Rat | [1][2] | |
| Molecular Weight | 515.35 g/mol | N/A | [8] |
| Solubility (Water) | 125 mg/mL (242.55 mM) | N/A | [8] |
| Solubility (DMSO) | ≥ 5 mg/mL (9.70 mM) | N/A | [8] |
| Storage (Powder) | -20°C for 3 years | N/A | [8] |
| Storage (In Solvent) | -80°C for 6 months | N/A | [8] |
| -20°C for 1 month | N/A | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Ultrasonic bath (optional)
Protocol:
-
Based on the desired stock concentration and volume, calculate the required mass of this compound using its molecular weight (515.35 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
If using water, the compound is highly soluble (up to 125 mg/mL).[8] For DMSO, solubility is at least 5 mg/mL.[8] To aid dissolution, especially at higher concentrations, vortex the solution and/or use an ultrasonic bath.[8]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
Cell-Based CD73 Activity Assay
This protocol is adapted from methods used to measure endogenous CD73 activity on cancer cell lines.
Materials:
-
Cancer cell line with known CD73 expression (e.g., MDA-MB-231 breast cancer cells, U138MG glioma cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound working solutions (diluted from stock in serum-free medium)
-
Adenosine monophosphate (AMP) solution (e.g., 1.2 mM in serum-free medium)
-
96-well cell culture plates
-
Adenosine detection kit (e.g., luminescence-based or colorimetric assay)
Experimental Workflow:
Caption: Workflow for a cell-based CD73 activity assay.
Protocol:
-
Seed the CD73-expressing cancer cells into a 96-well plate at a density of 20,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
The next day, gently aspirate the medium and wash the cells three times with 100 µL of serum-free medium.
-
Prepare serial dilutions of this compound in serum-free medium to create a dose-response curve. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Add 50 µL of the this compound working solutions or vehicle control to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Add 25 µL of 1.2 mM AMP solution to each well (final AMP concentration will be approximately 400 µM).
-
Incubate the plate for 1-2 hours at 37°C. The optimal incubation time may need to be determined empirically for the specific cell line.
-
Following incubation, measure the amount of adenosine produced in the supernatant using a commercially available adenosine detection kit, following the manufacturer's instructions.
-
Plot the adenosine concentration against the this compound concentration and calculate the IC₅₀ value.
Cell Viability / Cytotoxicity Assay
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
96-well cell culture plates
-
Cell viability reagent (e.g., WST-8, MTT, or resazurin-based)
Protocol:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells per well).
-
Allow the cells to adhere and resume growth overnight.
-
The following day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
T-Cell Co-culture Assay
This assay evaluates the ability of this compound to enhance T-cell mediated cytotoxicity against cancer cells.
Materials:
-
CD73-expressing cancer cell line (target cells)
-
Human or mouse T cells (effector cells), such as peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T cells
-
Appropriate T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)
-
Complete culture medium for both cell types
-
This compound working solutions
-
Cytotoxicity detection method (e.g., lactate dehydrogenase (LDH) release assay, calcein-AM release assay, or flow cytometry-based killing assay)
Protocol:
-
Prepare Target Cells: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare Effector Cells: Isolate and activate T cells according to standard protocols. For example, stimulate PBMCs with anti-CD3 and anti-CD28 antibodies for 2-3 days.
-
Co-culture Setup:
-
On the day of the assay, remove the medium from the target cells.
-
Add the activated T cells to the wells containing the target cells at a specific effector-to-target (E:T) ratio (e.g., 10:1, 5:1).
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
-
Incubation: Co-culture the cells for a period of 4 to 24 hours.
-
Measure Cytotoxicity: At the end of the co-culture, assess T-cell mediated killing of the cancer cells using a chosen cytotoxicity assay.
-
LDH Release Assay: Measure the release of LDH from damaged target cells into the supernatant.
-
Flow Cytometry: Stain the cells with markers for viability (e.g., propidium iodide, 7-AAD) and T-cell markers (e.g., CD3, CD8) to quantify the percentage of dead target cells.
-
-
Data Analysis: Calculate the percentage of specific lysis for each condition and compare the effect of different this compound concentrations to the vehicle control.
Troubleshooting
-
Low Inhibitory Activity:
-
Confirm the expression and activity of CD73 on your cell line.
-
Ensure the this compound has been stored correctly and has not degraded.
-
Optimize the concentration of AMP and the incubation time in the activity assay.
-
-
High Background in Assays:
-
Ensure thorough washing of cells to remove any endogenous adenosine or interfering substances from the serum.
-
Include appropriate controls, such as wells with medium only, to determine background signal.
-
-
Variability in Results:
-
Maintain consistent cell seeding densities and passage numbers.
-
Ensure accurate and consistent pipetting, especially for serial dilutions.
-
Minimize the time between adding reagents to different wells.
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the role of the CD73-adenosine pathway in various biological processes, particularly in the context of cancer immunology.
References
- 1. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD73 Downregulation Decreases In Vitro and In Vivo Glioblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dojindo.com [dojindo.com]
- 8. A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSB-12379 in T-cell Activation and Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-12379 is a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), a cell surface enzyme that plays a critical role in adenosinergic signaling.[1][2] CD73 catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[2][3] Extracellular adenosine is a potent immunosuppressive molecule that can inhibit T-cell activation, proliferation, and effector functions, thereby impeding anti-tumor immunity.[2][4] By blocking the production of adenosine, this compound can reverse this immunosuppression and enhance T-cell-mediated immune responses. These characteristics make this compound a valuable tool for studying the role of the adenosinergic pathway in T-cell biology and for evaluating CD73 as a therapeutic target in immuno-oncology and inflammatory diseases.[3][5]
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the CD73 enzyme. This prevents the conversion of extracellular AMP into adenosine. The resulting decrease in adenosine concentration in the cellular microenvironment alleviates the suppression of T-cell activity that is mediated by adenosine receptors, primarily the A2A receptor, on the surface of T-cells.
Data Presentation
| Parameter | Species | Value | Reference |
| Ki | Human | 2.21 nM | [1] |
| Ki | Rat | 9.03 nM | [1] |
| IC50 (Biochemical Assay) | - | 19 nM | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on T-cell activation and function are provided below.
Protocol 1: T-Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of T-cells, particularly its ability to reverse adenosine-mediated suppression.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Ficoll-Paque PLUS
-
Carboxyfluorescein succinimidyl ester (CFSE) or other cell proliferation dye
-
Plate-bound anti-human CD3 antibody
-
Soluble anti-human CD28 antibody
-
Adenosine monophosphate (AMP)
-
This compound
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label T-cells: Resuspend PBMCs at 1-2 x 10^6 cells/mL in serum-free RPMI-1640 and label with CFSE at a final concentration of 1-5 µM for 10-15 minutes at 37°C. Quench the labeling by adding an equal volume of cold complete RPMI-1640 medium. Wash the cells twice.
-
Prepare Plates: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) for at least 2 hours at 37°C or overnight at 4°C. Wash the wells with sterile PBS before adding cells.
-
Cell Seeding and Treatment: Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
To induce immunosuppression, add AMP to a final concentration of 10-100 µM.
-
Add this compound at various concentrations (e.g., a serial dilution from 1 nM to 1 µM) to the appropriate wells. Include vehicle control wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Analysis: Harvest the cells and analyze T-cell proliferation by flow cytometry. Gate on the lymphocyte population and measure the dilution of CFSE fluorescence in CD4+ and CD8+ T-cell subsets.
Protocol 2: Cytokine Release Assay
This protocol measures the effect of this compound on the production of key T-cell cytokines, such as IFN-γ and IL-2, in the presence of immunosuppressive AMP.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Plate-bound anti-human CD3 antibody
-
Soluble anti-human CD28 antibody
-
Adenosine monophosphate (AMP)
-
This compound
-
96-well flat-bottom plates
-
ELISA or multiplex bead array kits for IFN-γ and IL-2
Procedure:
-
Isolate and Prepare PBMCs: Isolate PBMCs as described in Protocol 1.
-
Prepare Plates: Coat a 96-well plate with anti-CD3 antibody as described in Protocol 1.
-
Cell Seeding and Treatment: Resuspend PBMCs at 2 x 10^6 cells/mL in complete RPMI-1640. Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
Add AMP to a final concentration of 10-100 µM.
-
Add this compound at various concentrations (e.g., 1 nM to 1 µM).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Analysis: Centrifuge the plate and carefully collect the culture supernatants. Measure the concentration of IFN-γ and IL-2 in the supernatants using ELISA or a multiplex bead array system according to the manufacturer's instructions.
Protocol 3: Measurement of Extracellular Adenosine
This protocol allows for the direct quantification of adenosine in the cell culture supernatant, providing a direct measure of this compound's enzymatic inhibition in a cellular context.
Materials:
-
Cell culture supernatants from T-cell activation assays
-
Adenosine quantification kit (fluorometric or colorimetric) or HPLC system
-
96-well plates (as required by the kit)
Procedure:
-
Collect Supernatants: At the desired time points from your T-cell activation assay (e.g., 24, 48, or 72 hours), centrifuge the plate and collect the supernatants.
-
Sample Preparation: If necessary, dilute the supernatants in the assay buffer provided with the adenosine quantification kit.
-
Adenosine Quantification: Follow the manufacturer's protocol for the adenosine quantification kit.[8][9][10] This typically involves adding a reaction mixture to the samples and standards, incubating, and then measuring the fluorescence or absorbance.
-
Alternatively, adenosine levels can be quantified using a validated HPLC method.[11]
-
Data Analysis: Calculate the concentration of adenosine in each sample based on the standard curve. Compare the adenosine levels in the this compound-treated wells to the vehicle control wells to determine the extent of CD73 inhibition.
Conclusion
This compound is a powerful research tool for investigating the role of the CD73-adenosine axis in regulating T-cell function. The provided protocols offer a framework for characterizing the impact of this compound on T-cell proliferation and cytokine production, and for directly measuring its inhibitory effect on adenosine generation. These studies are crucial for advancing our understanding of T-cell biology and for the development of novel immunotherapies.
References
- 1. CD73 Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Purinergic System as a Pharmacological Target for the Treatment of Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Adenosine Quantification Assay Kit, MAK433, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 10. content.abcam.com [content.abcam.com]
- 11. researchgate.net [researchgate.net]
Application of PSB-12379 in Combination with Anti-PD-1 Therapy: A Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is characterized by a complex network of immunosuppressive mechanisms that impede effective anti-tumor immunity. One key pathway involves the generation of extracellular adenosine, a potent immunosuppressive molecule, through the enzymatic activity of CD39 and CD73. CD73, or ecto-5'-nucleotidase, catalyzes the final step in the conversion of ATP to adenosine by hydrolyzing AMP. High levels of adenosine in the TME suppress the function of various immune cells, including T cells and NK cells, thereby promoting tumor growth and resistance to immunotherapy.
PSB-12379 is a potent and selective small molecule inhibitor of CD73. By blocking the production of adenosine, this compound has the potential to reverse immunosuppression within the TME and enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 therapy. Programmed cell death protein 1 (PD-1) is a key inhibitory receptor expressed on activated T cells, and its blockade has revolutionized cancer treatment. However, a significant number of patients do not respond to anti-PD-1 monotherapy, often due to alternative immunosuppressive pathways like the adenosine signaling cascade.
This document provides detailed application notes and protocols for the preclinical evaluation of this compound in combination with anti-PD-1 therapy, based on established methodologies and data from analogous studies with other small molecule CD73 inhibitors.
Signaling Pathways
The combination of this compound and anti-PD-1 therapy targets two distinct but complementary immunosuppressive pathways in the tumor microenvironment.
Caption: Combined blockade of adenosine production and PD-1 signaling.
Data Presentation
While specific data for the combination of this compound and anti-PD-1 is not yet published, preclinical studies with the potent and selective small molecule CD73 inhibitor AB680 in combination with an anti-PD-1 antibody provide a strong rationale and expected outcomes. The following tables summarize representative data from such a study in a murine B16F10 melanoma model.[1]
Table 1: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| Anti-PD-1 | 1050 ± 200 | 30% |
| AB680 | 1125 ± 220 | 25% |
| AB680 + Anti-PD-1 | 450 ± 150 | 70% |
Table 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T cells (% of CD45+ cells) | Regulatory T cells (Tregs) (% of CD4+ T cells) |
| Vehicle Control | 10 ± 2.5 | 25 ± 4.0 |
| Anti-PD-1 | 18 ± 3.0 | 22 ± 3.5 |
| AB680 | 15 ± 2.8 | 18 ± 3.0 |
| AB680 + Anti-PD-1 | 35 ± 5.0 | 10 ± 2.0 |
Experimental Protocols
The following protocols are adapted from established preclinical studies evaluating CD73 inhibitors in combination with immune checkpoint blockade.
In Vivo Murine Tumor Model
This protocol outlines the general workflow for assessing the in vivo efficacy of the combination therapy.
Caption: General workflow for in vivo efficacy studies.
1. Cell Culture:
-
Culture murine cancer cell lines (e.g., MC38 colorectal adenocarcinoma, B16F10 melanoma) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Harvest cells during the logarithmic growth phase and prepare a single-cell suspension in sterile PBS or Matrigel.
2. Animal Model:
-
Use 6-8 week old female C57BL/6 mice.
-
Subcutaneously inject 0.5-1 x 10^6 tumor cells in a volume of 100 µL into the right flank of each mouse.
3. Treatment Protocol:
-
Once tumors reach a palpable size (approximately 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., PBS with 5% DMSO and 10% Solutol HS 15).
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 1-10 mg/kg, once or twice daily. The optimal dose and schedule should be determined in preliminary studies.
-
-
Anti-PD-1 Administration:
-
Administer anti-mouse PD-1 antibody (e.g., clone RMP1-14) or a corresponding isotype control antibody via i.p. injection at a dose of 100-200 µg per mouse (approximately 5-10 mg/kg).
-
Treatment is typically given every 3-4 days for a total of 3-4 doses.
-
4. Monitoring and Endpoint:
-
Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or if signs of excessive morbidity are observed.
Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes
1. Tumor Digestion:
-
At the study endpoint, excise tumors and place them in ice-cold RPMI medium.
-
Mince the tumors into small pieces and digest using a tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of collagenase and DNase I for 30-60 minutes at 37°C.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
2. Staining:
-
Count the cells and resuspend in FACS buffer (PBS with 2% FBS).
-
Stain for cell viability using a live/dead stain.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using fluorescently conjugated antibodies. A typical panel for T cell analysis would include:
-
CD45 (pan-leukocyte marker)
-
CD3 (T cell marker)
-
CD4 (helper T cell marker)
-
CD8 (cytotoxic T cell marker)
-
FoxP3 (for regulatory T cells, requires intracellular staining)
-
PD-1 (exhaustion marker)
-
Tim-3 (exhaustion marker)
-
-
For intracellular staining (e.g., FoxP3, IFN-γ, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.
3. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the proportions of different immune cell populations within the tumor.
Conclusion
The combination of this compound with anti-PD-1 therapy represents a promising strategy to overcome resistance to immune checkpoint blockade by targeting the immunosuppressive adenosine pathway. The protocols and expected outcomes outlined in this document, based on data from analogous small molecule CD73 inhibitors, provide a framework for the preclinical evaluation of this combination. Rigorous in vivo studies are essential to determine the optimal dosing and scheduling and to elucidate the immunological mechanisms underlying the synergistic anti-tumor effects. Such studies will be crucial for the translation of this therapeutic approach into clinical applications for patients with cancer.
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with PSB-12379
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-12379 is a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), a key enzyme in the adenosine signaling pathway.[1] CD73 catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a molecule with significant immunosuppressive effects within the tumor microenvironment and in various inflammatory conditions.[2] Adenosine can inhibit the proliferation and effector functions of various immune cells, including T cells and Natural Killer (NK) cells, thereby hindering anti-tumor immunity.[2] By blocking CD73, this compound reduces the production of immunosuppressive adenosine, which can restore and enhance the anti-tumor activity of immune cells.
These application notes provide detailed protocols for the analysis of immune cells treated with this compound using flow cytometry. The provided methodologies will enable researchers to assess the phenotypic and functional changes in immune cell populations following CD73 inhibition.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound on immune cell function.
Table 1: Effect of this compound on Myeloma Cell Viability in Co-culture with Immune Cells
| Treatment Group | Co-culture Cell Type | This compound Concentration | Duration of Treatment | % Residual CD138+ Myeloma Cells (Mean ± SD) |
| Control | Bone Marrow Mononuclear Cells (BMMCs) | 0 µg/mL | 12 hours | 85.3 ± 5.2 |
| This compound | Bone Marrow Mononuclear Cells (BMMCs) | 10 µg/mL | 12 hours | 62.1 ± 4.8 |
| Control | Peripheral Blood Monocytes | 0 µg/mL | 12 hours | 79.5 ± 6.1 |
| This compound | Peripheral Blood Monocytes | 10 µg/mL | 12 hours | 55.4 ± 5.5 |
Data derived from a study on multiple myeloma, demonstrating that inhibition of CD73 with this compound enhances the anti-tumor activity of immune cells.
Experimental Protocols
Protocol 1: Analysis of T Cell Activation Markers following this compound Treatment
This protocol details the procedure for stimulating peripheral blood mononuclear cells (PBMCs) and analyzing the expression of T cell activation markers by flow cytometry after treatment with this compound.
Materials:
-
This compound (stock solution in DMSO or appropriate vehicle)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against:
-
CD3 (T cell marker)
-
CD4 (Helper T cell marker)
-
CD8 (Cytotoxic T cell marker)
-
CD25 (Activation marker)
-
CD69 (Early activation marker)
-
HLA-DR (Activation marker)
-
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Cell Culture and Treatment: a. Seed 1 x 10^6 PBMCs per well in a 96-well U-bottom plate. b. Add this compound to the desired final concentration (e.g., 10 µg/mL). Include a vehicle control (e.g., DMSO). c. Add T cell activation stimuli according to the manufacturer's instructions. Include an unstimulated control. d. Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Cell Staining: a. Harvest the cells and transfer to FACS tubes. b. Wash the cells with 2 mL of flow cytometry staining buffer and centrifuge at 300 x g for 5 minutes. c. Resuspend the cell pellet in 100 µL of staining buffer containing the viability dye and fluorochrome-conjugated antibodies against the surface markers. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with 2 mL of staining buffer. f. Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on lymphocytes based on forward and side scatter, then on single cells. c. Exclude dead cells using the viability dye. d. Identify CD4+ and CD8+ T cell populations from the CD3+ gate. e. Analyze the expression of activation markers (CD25, CD69, HLA-DR) on the gated T cell populations.
Protocol 2: NK Cell Cytotoxicity Assay with this compound Treatment
This protocol describes a flow cytometry-based assay to measure the cytotoxic activity of Natural Killer (NK) cells against a target cancer cell line in the presence of this compound.
Materials:
-
This compound
-
Effector cells: Human NK cells (isolated from PBMCs) or PBMCs
-
Target cells: K562 cell line (a common target for NK cell cytotoxicity assays)
-
Cell tracking dye (e.g., CFSE)
-
RPMI-1640 medium
-
Propidium Iodide (PI) or other viability dye for target cell death
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Target Cell Labeling: a. Resuspend K562 target cells at 1 x 10^6 cells/mL in serum-free RPMI-1640. b. Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C. c. Quench the labeling reaction by adding 5 volumes of complete RPMI-1640 medium. d. Wash the cells twice and resuspend in complete medium.
-
Co-culture and Treatment: a. Isolate NK cells or use PBMCs as effector cells. b. In a 96-well U-bottom plate, co-culture effector cells and CFSE-labeled target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1). c. Add this compound to the desired final concentrations. Include a vehicle control. d. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Staining and Analysis: a. After incubation, gently resuspend the cells. b. Add PI to each well to a final concentration of 1 µg/mL just before analysis. c. Acquire the samples on a flow cytometer. d. Gate on the CFSE-positive target cell population. e. Within the target cell gate, determine the percentage of PI-positive (dead) cells. f. Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% PI+ target cells in test well - % PI+ target cells in spontaneous lysis well) / (100 - % PI+ target cells in spontaneous lysis well)] x 100 (The spontaneous lysis well contains only target cells).
Visualizations
Caption: Adenosine signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for flow cytometry analysis.
References
Application Notes and Protocols for Measuring CD73 Enzymatic Activity with PSB-12379
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CD73, also known as ecto-5'-nucleotidase (eN), is a cell surface enzyme that plays a critical role in extracellular adenosine production by catalyzing the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2][3] This adenosinergic pathway is a key regulator of immune responses, and its upregulation in the tumor microenvironment contributes to immunosuppression and tumor growth.[4][5] Consequently, CD73 has emerged as a promising therapeutic target in immuno-oncology.[6][7] PSB-12379 is a potent and selective inhibitor of CD73, making it a valuable tool for studying the enzyme's function and for the development of novel cancer therapies.[8][9][10][11] These application notes provide detailed protocols for measuring CD73 enzymatic activity and its inhibition by this compound using a colorimetric malachite green-based assay that detects the release of inorganic phosphate.
CD73 Signaling Pathway
The canonical pathway for extracellular adenosine generation involves the sequential hydrolysis of ATP by CD39 to AMP, followed by the conversion of AMP to adenosine by CD73.[1] Adenosine then signals through its receptors (A1, A2A, A2B, A3) on various immune cells, leading to immunosuppressive effects.
Caption: CD73 Signaling Pathway
Quantitative Data Summary
The inhibitory potency of this compound against CD73 has been determined in various studies. The following table summarizes key quantitative data.
| Parameter | Species | Value | Reference |
| Ki | Human | 2.21 nM | [8][9][10][11] |
| Ki | Rat | 9.03 nM | [8][9][10][11] |
Experimental Protocols
Protocol 1: Determination of CD73 Enzymatic Activity
This protocol describes the measurement of CD73 activity using a malachite green-based phosphate assay. This method is adaptable for use with purified recombinant CD73 or cell lysates.
Materials:
-
Recombinant human CD73 enzyme
-
CD73 Assay Buffer (e.g., 10mM HEPES, pH 7.4, 2mM MgCl₂, 1mM CaCl₂, and 0.1mg/ml BSA)[12]
-
Adenosine 5'-monophosphate (AMP) substrate
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
-
Incubator
-
Microplate reader
Experimental Workflow:
Caption: CD73 Activity Assay Workflow
Procedure:
-
Prepare Reagents: Prepare all reagents as per the manufacturer's instructions. Dilute the recombinant CD73 enzyme to the desired concentration in CD73 Assay Buffer. Prepare a range of AMP substrate concentrations.
-
Enzyme Reaction:
-
Add 25 µL of diluted CD73 enzyme to the wells of a 96-well plate.
-
To initiate the reaction, add 25 µL of the AMP substrate solution to each well.
-
Include a no-enzyme control (assay buffer + substrate) to determine background phosphate levels.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Phosphate Detection:
-
Stop the enzymatic reaction by adding 50 µL of the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.[13]
-
-
Data Acquisition: Measure the absorbance at a wavelength between 620 nm and 670 nm using a microplate reader.[2][13]
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from the absorbance of the enzyme-containing wells.
-
Create a standard curve using known concentrations of phosphate to convert the absorbance values to the amount of phosphate produced.
-
Calculate the specific activity of the enzyme (e.g., in nmol/min/mg).
-
Protocol 2: Inhibition of CD73 Activity by this compound
This protocol outlines the procedure to determine the inhibitory effect of this compound on CD73 activity and to calculate its IC50 value.
Materials:
-
All materials from Protocol 1
-
This compound inhibitor
Experimental Workflow for Inhibition Assay:
Caption: CD73 Inhibition Assay Workflow
Procedure:
-
Prepare Reagents: Prepare a serial dilution of this compound in CD73 Assay Buffer. The concentration range should span several orders of magnitude around the expected IC50 value (e.g., from 0.1 nM to 1 µM).
-
Inhibitor Pre-incubation:
-
Add 20 µL of the diluted CD73 enzyme to the wells of a 96-well plate.
-
Add 5 µL of the serially diluted this compound or vehicle control (for 0% inhibition) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 25 µL of the AMP substrate solution to each well. The final AMP concentration should be close to its Km value for CD73.[12]
-
Include a no-enzyme control and an enzyme-only control (no inhibitor).
-
-
Incubation, Phosphate Detection, and Data Acquisition: Follow steps 3, 4, and 5 from Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Absorbance_inhibitor - Absorbance_no-enzyme) / (Absorbance_enzyme-only - Absorbance_no-enzyme)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Troubleshooting and Considerations:
-
High Background: High background phosphate levels can interfere with the assay. Ensure all reagents and labware are phosphate-free.
-
Enzyme Activity: The amount of enzyme used should result in a signal that is well within the linear range of the standard curve.
-
Non-specific Phosphatases: When using cell lysates, other phosphatases may contribute to the signal. The use of a specific CD73 inhibitor like this compound can help to distinguish CD73-specific activity.[2]
-
Assay Format: The described protocols are for a 96-well format but can be adapted to a 384-well format for high-throughput screening.[4][14]
These detailed protocols and application notes provide a comprehensive guide for researchers to accurately measure CD73 enzymatic activity and to characterize the inhibitory potential of compounds like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. glpbio.com [glpbio.com]
- 4. amsbio.com [amsbio.com]
- 5. mdpi.com [mdpi.com]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CD73 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. This compound | CD73抑制剂 | MCE [medchemexpress.cn]
- 12. Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
PSB-12379 solubility in DMSO and water
Welcome to the technical support center for PSB-12379. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the smooth progress of your experiments.
Solubility Data
The solubility of this compound can vary between batches and suppliers. Below is a summary of reported solubility data in DMSO and water.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| DMSO | 11[1] | 15.33[1] | Sonication is recommended.[1] |
| ≥ 5[2] | 9.70[2] | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[2] | |
| < 1 | Insoluble or slightly soluble | - | |
| Water | 125[2] | 242.55[2] | Ultrasonic treatment is needed.[2] |
| 100[2] | 194.04[2] | - | |
| 7.14 | 13.85 | - | |
| 5[3] | - | Sonication is recommended.[3] | |
| Soluble | 10 | Supplied pre-dissolved by some vendors.[4][5] |
Frequently Asked Questions (FAQs)
Q1: The reported solubility for this compound in the same solvent is inconsistent across different suppliers. Why is this, and which value should I trust?
A1: Discrepancies in reported solubility values are common for research chemicals and can arise from several factors, including differences in the crystalline form (polymorphism) of the compound, purity of the specific batch, and the experimental methods used to determine solubility. We recommend starting with the lowest reported solubility value as a conservative estimate and performing a small-scale pilot experiment to determine the actual solubility of your specific batch.
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you are experiencing difficulty dissolving this compound, we recommend the following steps:
-
Use fresh, high-purity solvents: For DMSO, which is hygroscopic, use a new, unopened bottle or an aliquot that has been properly stored to prevent water absorption.
-
Apply sonication: Use a bath sonicator to aid dissolution. This is a commonly recommended procedure for this compound.[1][3]
-
Gentle heating: Briefly warming the solution at 37°C can help increase solubility.[6] Avoid excessive heat, which could degrade the compound.
-
Vortexing: Vigorous mixing can also facilitate the dissolution process.
Q3: Should I prepare a stock solution in DMSO or water?
A3: The choice of solvent depends on your experimental needs.
-
DMSO is a good choice for preparing high-concentration stock solutions that can be further diluted in aqueous media for in vitro assays.
-
Water or aqueous buffers like PBS are suitable for preparing solutions for direct use in many biological experiments. If you choose water, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[2]
Q4: How should I store my this compound stock solution?
A4: Proper storage is crucial to maintain the stability of this compound.
| Storage Condition | Powder | In Solvent |
| -20°C | 3 years[2] | 1 month[2] |
| -80°C | - | 6 months[2] |
| 4°C | 2 years[2] | - |
To avoid repeated freeze-thaw cycles, which can lead to degradation, we recommend aliquoting the stock solution into smaller, single-use volumes.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
High-purity DMSO or sterile water
-
Vortex mixer
-
Bath sonicator
-
Water bath (optional, for gentle heating)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of your chosen solvent (DMSO or water) to the tube to achieve the desired stock concentration.
-
Initial Mixing: Close the tube tightly and vortex the solution for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the tube in a bath sonicator and sonicate for 10-15 minutes. Check for dissolution.
-
Gentle Heating (Optional): If the compound remains insoluble, place the tube in a 37°C water bath for 5-10 minutes. Vortex and sonicate again.
-
Final Check: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term stability.
Troubleshooting Guide
References
- 1. CD73 Is Regulated by the EGFR-ERK Signaling Pathway in Non-small Cell Lung Cancer | Anticancer Research [ar.iiarjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. CD73 Is Regulated by the EGFR-ERK Signaling Pathway in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Ecto-5’-nucleotidase: Structure function relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Preparing PSB-12379 stock solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for preparing and using PSB-12379 stock solutions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in both water and DMSO. For in vitro experiments, sterile water is often the preferred solvent.[1][2][3][4] It is crucial to use high-purity, nuclease-free water. Some suppliers note that sonication may be required to fully dissolve the compound in water.[1][4] For cellular assays, DMSO can also be used, but it is important to use a fresh, anhydrous grade as DMSO is hygroscopic and the presence of water can affect solubility.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of your chosen solvent (e.g., water or DMSO) to achieve the target concentration. It is recommended to vortex the solution and, if necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[3] For aqueous solutions, sterile filtration through a 0.22 µm filter is advised before use in cell culture.[1]
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound. Recommendations from various suppliers are summarized in the table below. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[1][3]
Q4: Is this compound stable in solution?
A4: While this compound is stable under recommended storage conditions, long-term storage of solutions is not advised.[5] For optimal results, it is best to prepare fresh solutions for each experiment or use aliquots that have been stored for no longer than the recommended period. The compound's stability can be affected by repeated freeze-thaw cycles.[1][3] Some studies indicate that a percentage of this compound can be metabolized in in vitro conditions over several hours.[1][6]
Troubleshooting Guide
Problem 1: I am having difficulty dissolving this compound.
-
Possible Cause: Insufficient mixing or low-quality solvent.
-
Solution: Ensure you are using a high-purity solvent. For aqueous solutions, brief sonication can aid dissolution.[1][4] If using DMSO, ensure it is a fresh, anhydrous grade.[1] Warming the solution to 37°C may also help increase solubility.[3]
Problem 2: I am observing precipitation in my stock solution after thawing.
-
Possible Cause: The concentration of the stock solution may be too high, or the compound is coming out of solution upon freezing.
-
Solution: Try preparing a slightly more dilute stock solution. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes and vortex thoroughly to ensure the compound is fully redissolved.[5]
Problem 3: I am not observing the expected inhibitory effect in my cell-based assay.
-
Possible Cause 1: Incorrect concentration of this compound.
-
Solution: Verify your calculations for the stock solution and final working concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
-
Possible Cause 2: Degradation of the compound.
-
Solution: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1][3] Prepare fresh dilutions from a properly stored stock aliquot for each experiment.
-
Possible Cause 3: High cell density in the assay.
-
Solution: The number of cells can influence the effective concentration of the inhibitor. Standardize the cell seeding density across all experiments to ensure consistency.
Problem 4: I am seeing high variability between my experimental replicates.
-
Possible Cause: Inconsistent pipetting, uneven cell distribution, or "edge effects" in the multi-well plate.
-
Solution: Use calibrated pipettes and ensure a homogenous single-cell suspension before seeding. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or buffer.
Quantitative Data Summary
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H23N5O9P2 | [1][4] |
| Molecular Weight | 515.35 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [2][4][7] |
| Ki (human CD73) | 2.21 nM | [1][3][8] |
| Ki (rat CD73) | 9.03 nM | [1][3][8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| Water | 125 mg/mL (242.55 mM) | Requires sonication | [1] |
| Water | 7.14 mg/mL (13.85 mM) | [3] | |
| Water | 5 mg/mL | With sonication | [4] |
| DMSO | ≥ 5 mg/mL (9.70 mM) | Use fresh, anhydrous DMSO | [1] |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble | [3] |
Note: Solubility can vary between different suppliers and batches.
Table 3: Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1][3] |
| In Solvent | -20°C | 1 month | [1][3] |
Experimental Protocols
Protocol: Cell-Based CD73 Activity Assay
This protocol provides a general framework for measuring the enzymatic activity of CD73 on the cell surface and assessing the inhibitory potential of this compound.
Materials:
-
Cells expressing CD73 (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
Phosphate-free buffer (e.g., Tris-buffered saline)
-
This compound stock solution
-
AMP (Adenosine Monophosphate) solution
-
Reagent for detecting inorganic phosphate (e.g., Malachite Green-based reagent)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and reach the desired confluency (typically 24-48 hours).
-
Compound Preparation: Prepare serial dilutions of this compound in a phosphate-free buffer at concentrations ranging from picomolar to micromolar. Include a vehicle control (buffer with the same concentration of solvent as the highest this compound concentration).
-
Inhibitor Incubation: Carefully remove the culture medium from the wells. Wash the cells once with the phosphate-free buffer. Add the prepared this compound dilutions or vehicle control to the respective wells and pre-incubate for 30 minutes at 37°C.
-
Enzymatic Reaction: To initiate the reaction, add AMP to each well to a final concentration of 1 mM.
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes.
-
Phosphate Detection: Transfer a portion of the supernatant from each well to a new 96-well plate. Add the phosphate detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~630 nm for Malachite Green-based assays) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with no cells) from all readings. Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value of this compound.
Visualizations
Caption: The CD73 signaling pathway, a key regulator of immunosuppression.
Caption: A streamlined workflow for assessing this compound's inhibitory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of CD73 as a Novel Biomarker Encompassing the Tumor Microenvironment, Prognosis, and Therapeutic Responses in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Storage and stability of PSB-12379 solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage and stability of PSB-12379 solutions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing solid this compound?
For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least three years. For shorter periods, it can be stored at 4°C for up to two years.
2. How should I prepare and store stock solutions of this compound?
This compound is soluble in water and DMSO. It is recommended to prepare stock solutions at a concentration of 10 mM or higher. For aqueous stock solutions, use sterile, nuclease-free water. Once prepared, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
3. What is the stability of this compound in solution?
The stability of this compound in solution is dependent on the solvent and storage temperature. Aqueous solutions are generally less stable than DMSO solutions, especially at room temperature. For optimal stability, it is recommended to store all solutions at -80°C.
4. Can I store my diluted working solutions of this compound?
It is highly recommended to prepare fresh working solutions from your frozen stock on the day of the experiment. If temporary storage is necessary, keep the diluted solution on ice and use it within a few hours. Avoid storing diluted aqueous solutions for extended periods, even at 4°C, to prevent degradation.
Troubleshooting Guide
Issue 1: Precipitation is observed when diluting the this compound DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: This is a common phenomenon known as "salting out" or "crashing out," where the compound is less soluble in the final aqueous environment compared to the concentrated DMSO stock.
-
Solution:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Increase the final DMSO concentration: While not always possible due to cellular toxicity, slightly increasing the final percentage of DMSO in your working solution (e.g., from 0.1% to 0.5%) can improve solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a pre-warmed buffer/medium: Adding the DMSO stock to a pre-warmed (37°C) aqueous solution can sometimes help maintain solubility.
-
Add the stock solution dropwise while vortexing: Slowly adding the stock solution to the aqueous buffer while continuously mixing can prevent the formation of localized high concentrations that lead to precipitation.
-
Issue 2: The inhibitory activity of my this compound solution is lower than expected.
-
Possible Cause 1: Compound Degradation. this compound, being a nucleotide analog, can be susceptible to hydrolysis, especially in aqueous solutions stored for extended periods or at improper temperatures.
-
Solution: Always use freshly prepared working solutions. Ensure that your stock solutions have not undergone an excessive number of freeze-thaw cycles. If degradation is suspected, prepare a fresh stock solution from solid material.
-
-
Possible Cause 2: Inaccurate Concentration. Errors in weighing the solid compound or in pipetting during dilution can lead to a lower actual concentration than intended.
-
Solution: Use a calibrated analytical balance for weighing the solid. Use calibrated pipettes for all dilutions and ensure proper pipetting technique.
-
-
Possible Cause 3: Enzyme or Substrate Issues. The problem may lie with the enzyme (CD73) or the substrate (AMP) in your assay.
-
Solution: Verify the activity of your enzyme with a known control inhibitor. Ensure the substrate concentration is appropriate for your assay conditions.
-
Issue 3: I am observing inconsistent results between experiments.
-
Possible Cause 1: Variability in Solution Preparation. Inconsistent preparation of stock and working solutions can lead to variability in experimental outcomes.
-
Solution: Standardize your solution preparation protocol. Ensure that the same person prepares the solutions for a given set of experiments or that all personnel follow the exact same procedure.
-
-
Possible Cause 2: Edge Effects in Plate-Based Assays. In 96-well or 384-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect results.
-
Solution: Avoid using the outer wells of the plate for your experimental samples. Instead, fill them with a buffer or medium to create a humidity barrier.
-
-
Possible Cause 3: Cell-Based Assay Variability. Cell passage number, confluency, and overall health can significantly impact the results of cell-based assays.
-
Solution: Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in a healthy, logarithmic growth phase at the time of the experiment.
-
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid | N/A | -20°C | ≥ 3 years |
| 4°C | Up to 2 years | ||
| Stock Solution | Water | -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months[1] | ||
| DMSO | -20°C | Up to 1 month[1] | |
| -80°C | Up to 6 months[1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 125 mg/mL (with sonication) | [1] |
| DMSO | ≥ 5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of 515.35 g/mol ), weigh out 5.15 mg.
-
Transfer the solid to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water.
-
Vortex thoroughly until the solid is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability Assessment of this compound Solutions by HPLC
This is a general protocol that should be optimized for your specific HPLC system and requirements.
-
Materials and Reagents:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC-grade water and acetonitrile
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 260 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Procedure:
-
Prepare a fresh this compound solution at a known concentration (e.g., 1 mM) in the desired solvent (water or DMSO). This will be your time zero (T0) sample.
-
Inject the T0 sample into the HPLC system and record the chromatogram. The peak corresponding to intact this compound should be identified.
-
Store aliquots of the same solution under the desired test conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), thaw an aliquot (if frozen) and inject it into the HPLC system under the same conditions as the T0 sample.
-
Analyze the chromatograms to determine the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample. The appearance of new peaks may indicate degradation products.
-
Visualizations
Caption: CD73 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for a CD73 Inhibition Assay.
References
Technical Support Center: Optimizing PSB-12379 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of PSB-12379 for in vitro studies. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this potent CD73 inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and high-affinity inhibitor of ecto-5'-nucleotidase (CD73). It functions by blocking the conversion of adenosine monophosphate (AMP) to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the cellular microenvironment.[1]
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type, cell density, and the specific assay being performed. Based on its high potency, a starting concentration range of 10 nM to 1 µM is recommended for initial range-finding experiments in cell-based assays. For enzymatic assays with purified CD73, lower concentrations in the low nanomolar range should be tested.
Q3: What is the solubility and stability of this compound?
This compound is soluble in water and is often supplied as a pre-dissolved 10 mM solution.[1] For long-term storage, it is recommended to store the compound at -20°C. Once in solution, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media over extended incubation times should be empirically determined for your specific experimental conditions.
Q4: Is this compound selective for CD73?
Yes, this compound exhibits high selectivity for CD73 over other ecto-nucleotidases and P2Y receptors.[1] However, as with any pharmacological inhibitor, it is good practice to consider potential off-target effects, especially at higher concentrations.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Species | Value | Reference |
| Ki | Human CD73 | 2.21 nM | [1] |
| Ki | Rat CD73 | 9.03 nM | [1] |
| Molecular Weight | 559.31 g/mol | [1] | |
| Solubility | Soluble in water (often supplied as 10mM solution) | [1] |
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Enzymatic Assay (Purified CD73) | 0.1 nM - 100 nM | Determine the Km of your substrate to select an appropriate concentration. |
| Cell-Based Activity Assay | 10 nM - 1 µM | Cell density and expression levels of CD73 can influence the required concentration. |
| Cytotoxicity Assay | 1 µM - 50 µM | Test a broad range to identify concentrations that may induce cell death. |
Signaling Pathway
This compound inhibits the enzymatic activity of CD73, which is a key enzyme in the purinergic signaling pathway. CD73 dephosphorylates extracellular AMP into adenosine. Adenosine then binds to its receptors (A1, A2A, A2B, A3) on various immune and cancer cells, often leading to an immunosuppressive tumor microenvironment. By inhibiting CD73, this compound reduces adenosine production, thereby mitigating these immunosuppressive effects.
Caption: CD73 pathway and this compound inhibition.
Experimental Protocols & Workflows
Experimental Workflow for Optimizing this compound Concentration
This workflow outlines the key steps for determining the optimal concentration of this compound for your in vitro studies.
Caption: Workflow for this compound concentration optimization.
Protocol 1: Determining the IC50 of this compound in a Cell-Based CD73 Activity Assay
This protocol is designed to determine the concentration of this compound that inhibits 50% of CD73 activity in a cell-based system.
Materials:
-
Cells expressing CD73
-
This compound stock solution
-
AMP (substrate)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well plates
-
Cell culture medium
-
Phosphate-free buffer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in phosphate-free buffer. A typical starting range for the final concentration in the well would be 1 nM to 10 µM.
-
Treatment: Remove the cell culture medium and wash the cells with phosphate-free buffer. Add the diluted this compound to the respective wells. Include a vehicle control (buffer with no inhibitor).
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the inhibitor to interact with the cells.
-
Enzymatic Reaction: Add AMP to all wells to a final concentration that is at or below the Km for CD73 (if known, otherwise use a concentration determined from preliminary experiments, e.g., 100 µM).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background phosphate levels (wells with no cells).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
This protocol determines the concentration of this compound that reduces cell viability by 50% (CC50).
Materials:
-
Cells of interest
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control. A suggested starting range is 1 µM to 100 µM.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to calculate the CC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No or low inhibition of CD73 activity | - this compound concentration is too low- Inactive compound (degradation)- Low CD73 expression in the chosen cell line | - Test a higher concentration range.- Prepare fresh stock solutions and aliquots.- Confirm CD73 expression using techniques like Western blot or flow cytometry. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number- Differences in cell confluency- Inconsistent incubation times | - Use cells within a consistent and low passage number range.- Standardize the cell seeding density to achieve consistent confluency.- Strictly adhere to the same incubation times for all experiments. |
| Precipitation of this compound in media | - Exceeding solubility limit in the final dilution | - Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cells.- Visually inspect for precipitation after dilution. If observed, prepare a fresh, lower concentration stock. |
| Observed cytotoxicity at expected effective concentrations | - The effective concentration is close to the cytotoxic concentration for that cell line. | - Determine the therapeutic window by comparing the IC50 and CC50 values.- Consider using a lower concentration or a shorter incubation time if possible. |
| Potential off-target effects | - Using excessively high concentrations of this compound | - Use the lowest effective concentration determined from your IC50 experiments.- If off-target effects are suspected, consider using a structurally different CD73 inhibitor as a control. |
References
Potential off-target effects of PSB-12379 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common issues when using PSB-12379 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of ecto-5'-nucleotidase (CD73). Its mechanism of action is the blockade of the conversion of adenosine monophosphate (AMP) to adenosine, a key step in the purinergic signaling pathway.
Q2: What are the binding affinities of this compound for its primary target?
This compound exhibits high affinity for both human and rat CD73. The inhibitory constant (Ki) values are 2.21 nM for the human enzyme and 9.03 nM for the rat enzyme.
Q3: Is this compound selective for CD73?
Yes, this compound is highly selective for CD73. It shows significantly lower affinity for other ecto-nucleotidases and some purinergic receptors.
Q4: What is the metabolic stability of this compound?
This compound demonstrates good metabolic stability. In one study, a large percentage of the compound remained unchanged after an 8-hour incubation. The primary metabolic pathway observed is the hydrolytic cleavage of the glycosidic bond.
Data Presentation
Table 1: Inhibitory Potency of this compound against CD73
| Species | Ki (nM) |
| Human | 2.21 |
| Rat | 9.03 |
Table 2: Selectivity Profile of this compound
| Target | Ki (nM) |
| Human NTPDase1 | >10,000 |
| Human NTPDase2 | >10,000 |
| Human NTPDase3 | >10,000 |
| Human ENPP1 | >10,000 |
| Human ENPP2 | >10,000 |
| Human ENPP3 | >10,000 |
| Human P2Y1 Receptor (at 10 µM) | No significant inhibition |
| Human P2Y12 Receptor (at 10 µM) | No significant inhibition |
Troubleshooting Guide
Issue 1: Higher than expected adenosine levels in the presence of this compound.
-
Question: I am using this compound to block adenosine production, but my measurements still show high levels of adenosine. What could be the cause?
-
Answer:
-
Incomplete Inhibition: Ensure that the concentration of this compound is sufficient to fully inhibit CD73 activity. Refer to the Ki values in Table 1 and consider the concentration of your substrate (AMP).
-
Alternative Adenosine Production Pathways: Adenosine can be produced through pathways independent of CD73. Consider the potential contribution of other enzymes in your experimental system.
-
Reagent Quality: Verify the purity and integrity of your this compound stock. Improper storage or handling can lead to degradation.
-
Assay Interference: Some components of your assay may interfere with the detection of adenosine or the activity of this compound. Run appropriate controls to rule out assay artifacts.
-
Issue 2: Inconsistent results between experiments.
-
Question: My results with this compound are not reproducible. What are the common sources of variability?
-
Answer:
-
Cell Passage Number: If using cell-based assays, be aware that the expression of CD73 can vary with cell passage number. Maintain a consistent passage number for your experiments.
-
Incubation Times: Ensure that incubation times with this compound and the substrate are consistent across all experiments.
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant variability, especially when working with potent inhibitors like this compound. Calibrate your pipettes regularly.
-
Thawing and Storage of Reagents: Repeated freeze-thaw cycles of this compound or other reagents can affect their activity. Aliquot your stock solutions to minimize this.
-
Issue 3: Unexpected cellular phenotype observed.
-
Question: I am observing a cellular effect that I cannot attribute to the inhibition of CD73. Could this be an off-target effect of this compound?
-
Answer:
-
Consult Selectivity Data: As shown in Table 2, this compound is highly selective. However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.
-
Control Experiments: To confirm that the observed phenotype is due to CD73 inhibition, consider using a structurally different CD73 inhibitor as a control. Additionally, siRNA-mediated knockdown of CD73 can be used to validate the on-target effect.
-
Literature Review: Search for literature reporting similar unexpected phenotypes with other CD73 inhibitors or in CD73 knockout models.
-
Experimental Protocols
1. Colorimetric Assay for CD73 Activity
This protocol is adapted from a general method for measuring 5'-nucleotidase activity.
-
Materials:
-
This compound
-
5'-NT Assay Buffer
-
5'-NT Substrate (AMP)
-
5'-NT Converter
-
5'-NT Developer I and II
-
96-well clear plate
-
Microplate reader capable of measuring absorbance at 670 nm
-
-
Procedure:
-
Prepare samples (cell lysates or purified enzyme) in 5'-NT Assay Buffer.
-
Add 5-20 µL of sample per well in a 96-well plate.
-
To test inhibition, pre-incubate the sample with desired concentrations of this compound for 10-15 minutes at the reaction temperature.
-
Prepare a Reaction Mix containing 5'-NT Assay Buffer, 5'-NT Substrate, and 5'-NT Converter.
-
Add 50 µL of the Reaction Mix to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Add 80 µL of 5'-NT Developer I and 40 µL of 5'-NT Developer II to each well.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the absorbance at 670 nm.
-
2. Measurement of Adenosine Production in Cell Culture using HPLC
This protocol provides a general workflow for quantifying adenosine in cell culture supernatants.
-
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium and supplements
-
AMP
-
HPLC system with a C18 column
-
Mobile phase (e.g., methanol and phosphate buffer)
-
Adenosine standard
-
-
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Add AMP to the cell culture medium to a final concentration of 1 mM.
-
Incubate for 1 hour at 37°C.
-
Collect the cell-free culture supernatant.
-
Analyze the supernatant by HPLC to quantify the adenosine peak, comparing it to an adenosine standard curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
Troubleshooting inconsistent results with PSB-12379
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using PSB-12379, a potent and selective inhibitor of ecto-5'-nucleotidase/CD73. Inconsistent experimental results can arise from a variety of factors, from reagent handling to assay conditions. This guide is designed to help you identify and resolve common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective and high-affinity inhibitor of ecto-5'-nucleotidase, also known as CD73. It functions by blocking the conversion of adenosine monophosphate (AMP) to adenosine. This inhibition is competitive, meaning this compound competes with the natural substrate (AMP) for binding to the active site of the CD73 enzyme.
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. Depending on the supplier and formulation (e.g., salt form), solubility can vary. It is generally soluble in water. For cell culture experiments, it is crucial to ensure the final concentration of any organic solvent (like DMSO) is minimal and does not affect cell viability. Always refer to the manufacturer's datasheet for specific solubility and storage instructions. To avoid repeated freeze-thaw cycles, it is recommended to prepare aliquots of your stock solution.[1]
Q3: What are the known off-target effects of this compound?
As a nucleotide analogue, this compound has the potential for off-target effects, although it has been shown to be highly selective for CD73 over other ecto-nucleotidases and P2Y receptors.[2] However, researchers should remain aware that structurally similar compounds can sometimes interact with other nucleotide-binding proteins, such as polymerases.[3][4] If unexpected cellular phenotypes are observed, it is prudent to consider and investigate potential off-target effects through appropriate control experiments.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can often be traced back to issues with experimental setup, reagent integrity, or data interpretation. The following sections provide guidance on common problems and their solutions.
Problem 1: Higher than Expected Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be distributed across wells. |
| Edge Effects in Plate-Based Assays | Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to maintain humidity. |
| Cell Seeding Density | Ensure a uniform cell monolayer by optimizing your cell seeding protocol. Inconsistent cell numbers will lead to variable enzyme levels. |
| Incomplete Mixing of Reagents | Gently mix all solutions thoroughly before and after addition to the assay plate. |
Problem 2: Lower than Expected Inhibition of CD73 Activity
If this compound appears less potent than anticipated, consider the following factors related to the compound itself and the assay conditions.
| Potential Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh stock solutions and aliquots. Avoid multiple freeze-thaw cycles. Confirm the compound has been stored correctly at -20°C. |
| High Substrate (AMP) Concentration | As a competitive inhibitor, the apparent potency of this compound will be influenced by the concentration of AMP. Ensure your AMP concentration is at or below the Km value for the enzyme to accurately determine the IC50 of the inhibitor. |
| Presence of Competing Nucleotides | ATP and ADP can act as competitive inhibitors of CD73.[5] If your experimental system (e.g., cell culture supernatant) contains high levels of these nucleotides, it can interfere with this compound binding and reduce its apparent inhibitory effect. Consider measuring and accounting for background ATP/ADP levels. |
| Incorrect pH or Temperature | Enzymes have optimal pH and temperature ranges for activity.[6] Ensure your assay buffer is at the correct pH and that incubations are performed at a consistent and appropriate temperature. |
Problem 3: Irreproducible Results in Cell-Based Assays
Cell-based assays introduce additional layers of complexity that can contribute to inconsistent findings.
| Potential Cause | Recommended Solution |
| Cell Line Instability | Cell lines can exhibit genetic drift over time, leading to changes in protein expression, including CD73.[7] Use low-passage number cells and regularly perform cell line authentication. |
| Metabolism of this compound | Nucleotide analogues can be metabolized by cells, which may reduce the effective concentration of the inhibitor over time.[2] Consider performing time-course experiments to determine the stability of this compound in your specific cell culture conditions. |
| Interaction with Media Components | Components in cell culture media could potentially interact with this compound or affect its stability.[8][9] If switching between different media formulations, re-validate your assay. |
| Cell Health and Viability | Ensure that the observed effects are due to CD73 inhibition and not a consequence of cytotoxicity from the compound or other experimental conditions. Perform a cell viability assay in parallel with your functional assay. |
Experimental Protocols & Methodologies
General Protocol for a Cell-Based CD73 Inhibition Assay
This protocol provides a general framework. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your experimental system.
-
Cell Seeding: Seed cells expressing CD73 in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., water or a low concentration of DMSO).
-
Inhibitor Pre-incubation: Remove the culture medium and wash the cells gently with a warm assay buffer. Add the diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiation of Reaction: Add the substrate, AMP, to each well to initiate the enzymatic reaction. The final AMP concentration should be optimized for your assay (typically at or near the Km value).
-
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Detection of Product: Measure the amount of adenosine produced or the remaining AMP. Several commercial kits are available for this purpose, often based on colorimetric or luminescence-based detection.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the results on a semi-log graph to determine the IC50 value.
Visualizing Experimental Workflows and Pathways
Signaling Pathway of CD73
The following diagram illustrates the enzymatic reaction catalyzed by CD73 and the point of inhibition by this compound.
Caption: The CD73 signaling pathway and its inhibition by this compound.
Troubleshooting Logic Flow
This diagram outlines a systematic approach to troubleshooting inconsistent results with this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. glpbio.com [glpbio.com]
- 2. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: In Vitro Metabolic Stability and Degradation of Investigational Compounds
Welcome to the technical support center for in vitro metabolic stability and degradation studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of an in vitro metabolic stability assay?
A1: The primary objective is to determine the rate at which a test compound is metabolized by liver enzymes in a controlled, in vitro environment.[1] This helps predict its metabolic fate in the body, providing crucial information on its potential bioavailability and efficacy.[2] Key parameters derived from these studies include the compound's half-life (t½) and intrinsic clearance (CLint).[2]
Q2: Which in vitro systems are most commonly used to assess metabolic stability?
A2: The most common in vitro systems are liver microsomes and hepatocytes.[3][4] Liver microsomes are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s (CYPs).[4][5] Hepatocytes, being intact liver cells, offer a more comprehensive model as they contain a fuller range of phase I and phase II metabolic enzymes and cofactors.[6][7]
Q3: Why is NADPH added to microsomal stability assays?
A3: NADPH (Nicotinamide adenine dinucleotide phosphate) is a crucial cofactor for the activity of cytochrome P450 enzymes, which are responsible for a significant portion of drug metabolism.[2] Including an NADPH regenerating system in the incubation ensures that the metabolic reactions can proceed optimally.[8] A control incubation without NADPH can help determine if metabolism is CYP-dependent.[8]
Q4: How are the results of a metabolic stability study typically analyzed and interpreted?
A4: The concentration of the parent compound is measured at various time points using analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS).[2] The natural logarithm of the percentage of the remaining parent compound is plotted against time. From the slope of this line, the elimination rate constant (k) is determined. This is then used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[1] High intrinsic clearance suggests rapid metabolism and potentially low bioavailability in vivo.[2]
Q5: What are some common reasons for high variability in in vitro metabolic stability data?
A5: High variability can stem from several factors, including inconsistencies in cell density or protein concentration, freeze-thaw cycles of hepatocytes or microsomes which can decrease enzyme activity, and variations in the concentration of the test compound or cofactors.[7] Pipetting errors and the stability of the compound in the assay medium can also contribute to variability.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro metabolic stability experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No metabolism of the test compound observed (compound appears too stable). | 1. Inactive enzymes in microsomes or hepatocytes. 2. Absence or insufficient concentration of necessary cofactors (e.g., NADPH). 3. The compound is not a substrate for the enzymes present in the system. 4. The analytical method is not sensitive enough to detect a small decrease in the parent compound. | 1. Run a positive control with a compound known to be metabolized to verify enzyme activity. 2. Ensure cofactors are added at the correct concentration and that the NADPH regenerating system is active.[8] 3. Consider using a different in vitro system (e.g., S9 fractions or hepatocytes if microsomes were used) that contains a broader range of enzymes.[3] 4. Validate the analytical method to ensure it has the required sensitivity and linearity. |
| The test compound disappears too quickly (highly unstable). | 1. High metabolic activity of the in vitro system. 2. Chemical instability of the compound in the incubation buffer. 3. Non-specific binding of the compound to the plate or other materials. | 1. Reduce the incubation time or decrease the protein/cell concentration. 2. Perform a control incubation in buffer without the enzyme source to assess chemical stability. 3. Use low-binding plates and check for recovery of the compound at the initial time point. |
| High variability between replicate wells. | 1. Inconsistent cell seeding or protein concentration. 2. Pipetting inaccuracies. 3. Cell viability issues in hepatocyte assays. | 1. Ensure homogenous mixing of microsomes or hepatocytes before dispensing. 2. Calibrate pipettes and use reverse pipetting for viscous solutions. 3. Check hepatocyte viability before and after the experiment. Ensure proper handling of cryopreserved cells.[6] |
| Unexpected metabolite peaks are detected. | 1. Contamination of the sample or analytical system. 2. The compound is degrading non-enzymatically. 3. The presence of impurities in the test compound stock solution. | 1. Run blank samples (matrix without the test compound) to check for system contamination. 2. Analyze a sample of the compound incubated in buffer alone to identify non-enzymatic degradation products. 3. Verify the purity of the test compound. |
Data Presentation
Quantitative data from metabolic stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Metabolic Stability of PSB-12379 in Human Liver Microsomes
| Parameter | Value |
| Microsomal Protein Concentration | 0.5 mg/mL |
| Initial Compound Concentration | 1 µM |
| Half-Life (t½) | 25.8 min |
| Intrinsic Clearance (CLint) | 53.7 µL/min/mg protein |
Table 2: Comparative Metabolic Stability in Hepatocytes from Different Species
| Species | Cell Density (cells/mL) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Human | 0.5 x 10⁶ | 45.2 | 30.7 |
| Rat | 0.5 x 10⁶ | 18.9 | 73.3 |
| Mouse | 0.5 x 10⁶ | 12.5 | 110.9 |
| Dog | 0.5 x 10⁶ | 33.7 | 41.2 |
Experimental Protocols
Protocol 1: Metabolic Stability in Liver Microsomes
-
Prepare Reagents:
-
Prepare a 1 mM stock solution of the test compound (e.g., this compound) in a suitable organic solvent like DMSO or methanol.[6]
-
Thaw pooled liver microsomes on ice.
-
Prepare an NADPH regenerating system solution.
-
Pre-warm phosphate buffer (pH 7.4) to 37°C.
-
-
Incubation:
-
Dilute the liver microsomes in the pre-warmed phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound from the stock solution to the microsome suspension to achieve the final desired concentration (e.g., 1 µM). The final organic solvent concentration should typically be less than 1%.[6]
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the parent compound in the supernatant using a validated LC-MS/MS method.[2]
-
Protocol 2: Metabolic Stability in Cryopreserved Hepatocytes
-
Hepatocyte Preparation:
-
Incubation:
-
Add the hepatocyte suspension to a multi-well plate.
-
Prepare a working solution of the test compound in the incubation medium and add it to the cells to reach the final concentration (e.g., 1 µM).
-
Place the plate on an orbital shaker in a humidified incubator at 37°C and 5% CO₂.[6]
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension.[6]
-
Quench the metabolic activity by mixing the aliquot with a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Process the samples by centrifugation to remove cell debris.
-
Analyze the supernatant for the remaining parent compound concentration via LC-MS/MS.
-
Visualizations
Caption: Workflow for a typical in vitro microsomal metabolic stability assay.
Caption: Generalized metabolic degradation pathways for a xenobiotic compound.
References
- 1. protocols.io [protocols.io]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biochemical studies on cytochrome P-450 solubilized from liver microsomes: partial purification and mechanism of catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdj.co.jp [bdj.co.jp]
How to address poor solubility of PSB-12379
Welcome to the technical support center for PSB-12379. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of this compound, with a particular focus on addressing challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available data, the primary recommended solvent for this compound is water. Several suppliers indicate that the compound is soluble in water, with some providing the product pre-dissolved in an aqueous solution.[1] For the ditriethylamine salt form of this compound, DMSO is a viable solvent.[2]
Q2: I'm observing poor solubility of this compound in water. What could be the issue?
A2: Several factors can influence the dissolution of this compound in water. The purity of the water (e.g., distilled, deionized, Milli-Q) can affect solubility. Additionally, the pH of the solution may play a role. If you are experiencing difficulties, please refer to our troubleshooting guide below for methods to enhance solubility.
Q3: Can I use DMSO to dissolve this compound?
A3: The solubility of the standard form of this compound in DMSO is reported to be low, with some sources stating it is insoluble or only slightly soluble.[3] However, the ditriethylamine salt of this compound shows good solubility in DMSO.[2] It is crucial to verify which form of the compound you have. Using newly opened, anhydrous DMSO is recommended to avoid solubility issues due to water absorption by the solvent.[4]
Q4: What is the expected shelf-life of this compound in solution?
A4: Once dissolved, it is recommended to store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For solutions stored at -20°C, it is advisable to use them within one month.[3][4] For longer-term storage of up to six months, -80°C is recommended.[3][4]
Troubleshooting Guide: Addressing Poor Solubility
Should you encounter difficulties in dissolving this compound, the following steps can be taken to improve its solubility.
Initial Dissolution Workflow
Caption: Initial steps for dissolving this compound.
Solubility Enhancement Techniques
If initial attempts to dissolve this compound are unsuccessful, consider the following methods:
-
Sonication: Place the vial in an ultrasonic bath for a short period. This can help break up aggregates and enhance dissolution.[3]
-
Gentle Heating: Warm the solution to 37°C.[3] This can increase the kinetic energy and improve the solubility of the compound. Avoid excessive heat, which could lead to degradation.
-
pH Adjustment: For acidic or basic compounds, adjusting the pH of the aqueous solution can significantly improve solubility. The optimal pH for this compound is not explicitly stated in the provided literature, so a systematic approach may be necessary.
Quantitative Solubility Data
The solubility of this compound can vary depending on the specific salt form and the solvent used. The following table summarizes the available data:
| Compound Form | Solvent | Reported Solubility | Notes |
| This compound | Water | 10 mM (pre-dissolved)[1] | Supplier dependent |
| This compound | Water | 7.14 mg/mL (13.85 mM)[3] | |
| This compound | Water | 5 mg/mL[5] | Sonication may be required |
| This compound | Water | 125 mg/mL (242.55 mM)[4] | Requires sonication |
| This compound | DMSO | < 1 mg/mL (insoluble or slightly soluble)[3] | |
| This compound ditriethylamine salt | DMSO | 11 mg/mL (15.33 mM)[2] | Sonication is recommended |
Experimental Protocols
Protocol: In Vitro CD73 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on ecto-5'-nucleotidase (CD73).
1. Reagent Preparation:
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in high-purity water. If necessary, use sonication or gentle warming to ensure complete dissolution. Store in aliquots at -80°C.
- Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl, pH 7.4).
- Substrate Solution: Prepare a solution of adenosine monophosphate (AMP) in the assay buffer. The final concentration in the assay will depend on the Km of the enzyme.
- Enzyme Solution: Dilute recombinant human or rat CD73 in the assay buffer to the desired concentration.
2. Assay Procedure:
- Prepare a serial dilution of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.
- In a 96-well plate, add the diluted this compound solutions. Include wells with buffer only as a negative control.
- Add the CD73 enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the AMP substrate solution to all wells.
- Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
- Stop the reaction and measure the amount of product (adenosine or inorganic phosphate) formed using a suitable detection method (e.g., colorimetric assay, HPLC).
3. Data Analysis:
- Calculate the percentage of CD73 inhibition for each concentration of this compound relative to the control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Experimental Workflow for CD73 Inhibition Assay
Caption: Workflow for an in vitro CD73 inhibition assay.
Signaling Pathway
CD73 Signaling Pathway and Inhibition by this compound
This compound is a potent inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that plays a crucial role in the purinergic signaling pathway. CD73 dephosphorylates extracellular adenosine monophosphate (AMP) to produce adenosine.[1][6][7] Adenosine then acts on its receptors, leading to various physiological effects, including immunosuppression in the tumor microenvironment.[8][9] By inhibiting CD73, this compound blocks the production of adenosine, thereby mitigating its downstream effects.[6]
Caption: Inhibition of the CD73 pathway by this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound ditriethylamine salt | CD73 | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. PSB 12379 | NTPDase | Tocris Bioscience [tocris.com]
- 7. CD73 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of CD73 and the purinergic signaling pathway in the pathogenesis of fusion-negative rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PSB-12379 Dissolution
This guide provides researchers, scientists, and drug development professionals with a comprehensive sonication protocol for dissolving PSB-12379 and addresses common issues that may be encountered during the process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in water.[1][2][3][4] Some suppliers provide it pre-dissolved in water at a concentration of 10mM.[1][4] It is also soluble in DMSO.[2][5] For aqueous solutions, it is advisable to filter and sterilize the solution using a 0.22 μm filter before use.[2]
Q2: My this compound is not dissolving completely, what should I do?
A2: If you observe precipitation or incomplete dissolution, sonication is recommended to aid dissolution.[2][3][5] Gently warming the solution to 37°C can also help increase solubility before sonication.[6] Ensure you are using a sufficient volume of solvent for the amount of compound.
Q3: Can I sonicate my sample for an extended period?
A3: While sonication is useful, prolonged or high-power sonication can generate heat, which may degrade the compound. It is best to sonicate in short bursts (e.g., 5-10 minutes) and cool the sample in an ice bath between intervals to prevent overheating. Monitor the sample for any signs of degradation, such as a change in color.
Q4: What should I do if the compound precipitates out of solution after cooling?
A4: If precipitation occurs upon cooling, it may indicate that the solution is supersaturated. You can try gently warming the solution again before use. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C to maintain stability.[2] To avoid repeated freeze-thaw cycles, it is advisable to store the solution in aliquots.[6]
Q5: Is there a difference in solubility for different salt forms of this compound?
A5: Yes, different salt forms can have varying solubilities. For example, the ditriethylamine salt of this compound has a reported solubility of 11 mg/mL in DMSO with recommended sonication.[5] Always refer to the technical data sheet provided by the supplier for your specific batch.
Quantitative Data Summary
The following table summarizes the solubility information for this compound from various sources.
| Solvent | Reported Solubility | Notes | Source |
| Water | Soluble (supplied pre-dissolved at 10mM) | [1][4] | |
| Water | 125 mg/mL (242.55 mM) | Ultrasonic assistance needed | [2] |
| Water | 5 mg/ml | Sonicated | [3] |
| Water | 7.14 mg/mL (13.85 mM) | [6] | |
| DMSO | ≥ 5 mg/mL (9.70 mM) | Use newly opened DMSO as it can be hygroscopic | [2] |
| DMSO | 11 mg/mL (15.33 mM) | Sonication is recommended (for ditriethylamine salt) | [5] |
Experimental Protocol: Sonication for Dissolving this compound
This protocol outlines the steps for dissolving this compound using a bath sonicator.
Materials:
-
This compound powder
-
Recommended solvent (e.g., sterile, nuclease-free water or anhydrous DMSO)
-
Appropriate centrifuge tubes (e.g., 1.5 mL or 15 mL conical tubes)
-
Vortex mixer
-
Bath sonicator
-
Ice bath (optional, for temperature-sensitive applications)
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable tube.
-
Solvent Addition: Add the calculated volume of the chosen solvent to achieve the target concentration.
-
Initial Mixing: Briefly vortex the tube for 30-60 seconds to initially disperse the powder.
-
Sonication:
-
Place the tube in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the tube.
-
Sonicate for 5-10 minute intervals.
-
Visually inspect the solution for complete dissolution after each interval.
-
If the compound has not fully dissolved, vortex the tube again and repeat the sonication.
-
For temperature-sensitive applications, place the tube in an ice bath for 1-2 minutes between sonication intervals to prevent overheating.
-
-
Final Check: Once the solution is clear and no particulate matter is visible, the compound is dissolved.
-
Sterilization (for aqueous solutions): If preparing an aqueous stock solution for cell-based assays, filter sterilize the solution using a 0.22 μm syringe filter.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Workflow
References
Technical Support Center: Ensuring Reproducibility in Experiments Involving PSB-12379
Welcome to the technical support center for PSB-12379, a potent and selective inhibitor of ecto-5'-nucleotidase (CD73). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and key quantitative data.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the handling and use of this compound.
Q1: How should I dissolve and store this compound?
A: Proper dissolution and storage are critical for maintaining the activity of this compound. For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO at a concentration of ≥ 5 mg/mL (9.70 mM). Sonication may be required to fully dissolve the compound. For aqueous solutions, this compound is soluble in water at up to 125 mg/mL (242.55 mM), and sonication is also recommended.
-
Stock Solutions: Store aliquots of the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
-
Powder: The solid form of this compound is stable for at least 3 years when stored at -20°C.
Q2: I'm observing inconsistent results in my cell-based assays. What could be the cause?
A: Inconsistent results can stem from several factors. Here are a few troubleshooting steps:
-
Cell Line Variability: CD73 expression can vary significantly between different cell lines and even between passages of the same cell line. It is crucial to regularly verify CD73 expression levels in your cells using techniques like flow cytometry or western blotting.
-
Compound Stability in Media: While this compound is relatively stable, its stability in cell culture media over long incubation periods (e.g., > 24 hours) should be considered. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals.
-
pH of the Culture Media: The activity of ecto-enzymes like CD73 can be sensitive to pH changes. Ensure your cell culture conditions are well-controlled and the pH of the media remains stable throughout the experiment.
-
Presence of Endogenous Nucleotidases: Other ecto-nucleotidases in the cell culture system could potentially interfere with the assay. This compound is highly selective for CD73 over other nucleotidases like NTPDase1, -2, and -3, and ENPP1, -2, and -3 (Ki > 10,000 nM for all). However, it's good practice to be aware of the enzymatic profile of your specific cell line.
Q3: I am not seeing the expected level of inhibition. What should I check?
A: If you are not observing the expected inhibitory effect, consider the following:
-
Concentration Range: Ensure you are using an appropriate concentration range of this compound. The Ki values are in the low nanomolar range (2.21 nM for human CD73 and 9.03 nM for rat CD73). For cell-based assays, the effective concentration may be higher and should be determined empirically for your specific cell line and assay conditions.
-
Substrate Concentration: In enzymatic assays, the apparent IC50 value can be influenced by the substrate (AMP) concentration. Ensure you are using a consistent and appropriate substrate concentration in your experiments.
-
Assay Sensitivity: The sensitivity of your assay for detecting adenosine production is crucial. If the baseline CD73 activity in your cells is low, it may be difficult to detect a significant reduction in adenosine levels. Consider using a cell line with higher CD73 expression or optimizing your detection method.
Q4: Are there any known off-target effects of this compound?
A: this compound is a highly selective inhibitor of CD73. It shows very low affinity for other ecto-nucleotidases and for the purinergic P2Y1 and P2Y12 receptors (at concentrations up to 10 µM). However, as with any pharmacological inhibitor, it is good practice to include appropriate controls to rule out potential off-target effects, especially when using high concentrations. This could include using a structurally unrelated CD73 inhibitor as a positive control or testing the effect of this compound in a CD73-knockout cell line.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to facilitate experimental design and data comparison.
| Parameter | Species | Value | Reference |
| Ki | Human | 2.21 nM | |
| Rat | 9.03 nM | ||
| Human Serum | 18.8 nM | ||
| Selectivity | NTPDase1, -2, -3 | >10,000 nM | |
| ENPP1, -2, -3 | >10,000 nM | ||
| P2Y1, P2Y12 Receptors | No significant inhibition at 10 µM | ||
| Solubility | Water | 125 mg/mL (242.55 mM) | |
| DMSO | ≥ 5 mg/mL (9.70 mM) |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro CD73 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is designed to measure the enzymatic activity of CD73 by quantifying the amount of inorganic phosphate released from the hydrolysis of AMP.
Materials:
-
Recombinant human or rat CD73 enzyme
-
This compound
-
AMP (substrate)
-
Assay Buffer (e.g., Tris-based buffer, pH 7.4)
-
Malachite Green Reagent (for phosphate detection)
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to create a dose-response curve.
-
Prepare a solution of recombinant CD73 in Assay Buffer.
-
Prepare a solution of AMP in Assay Buffer.
-
-
Assay Setup:
-
Add 20 µL of the this compound dilutions to the wells of a 96-well plate. Include a vehicle control (Assay Buffer with DMSO) and a no-enzyme control.
-
Add 20 µL of the CD73 enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the AMP solution to all wells to start the reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes). The incubation time may need to be optimized based on the enzyme activity.
-
-
Stop Reaction and Detection:
-
Stop the reaction by adding 150 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Plot the absorbance against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of CD73 Inhibition
The following diagram illustrates the mechanism of action of this compound in the purinergic signaling pathway.
Caption: Mechanism of this compound in blocking adenosine production.
Experimental Workflow for CD73 Inhibition Assay
This diagram outlines the key steps in a typical cell-based assay to evaluate the efficacy of this compound.
Caption: Workflow for a cell-based CD73 inhibition assay.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common issues encountered during experiments with this compound.
Caption: A logical guide for troubleshooting this compound experiments.
Validation & Comparative
In Vivo Efficacy Showdown: A Comparative Guide to CD73 Inhibitors PSB-12379 and AB680
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two prominent small molecule inhibitors of the ecto-5'-nucleotidase (CD73), PSB-12379 and AB680. The focus is on their in vivo efficacy, supported by available experimental data and methodologies.
The adenosine pathway, particularly the role of the CD73 enzyme in generating immunosuppressive adenosine within the tumor microenvironment, has emerged as a critical axis in cancer immunotherapy. Inhibition of CD73 is a promising strategy to enhance anti-tumor immune responses. This guide compares the in vivo performance of two such inhibitors: this compound and AB680.
At a Glance: Key Quantitative Data
A direct in vivo efficacy comparison between this compound and AB680 is challenging due to the limited publicly available in vivo data for this compound in oncology models. The following tables summarize the available quantitative data for both compounds, highlighting the extensive in vivo characterization of AB680.
Table 1: In Vitro Potency
| Compound | Target | Species | IC50 / Ki | Citation |
| This compound | CD73 | Rat | Ki: 9.03 nM | [1] |
| Human | Ki: 9.03 nM | [1] | ||
| AB680 | CD73 | Human | Ki: 5 pM | [1] |
| Mouse | Subnanomolar IC50 | [2] |
Table 2: AB680 In Vivo Efficacy in Syngeneic Mouse Models
| Cancer Model | Treatment | Key Efficacy Readout | Results | Citation |
| B16F10 Melanoma | AB680 (10 mg/kg, daily) | Tumor Growth Inhibition | Significant decrease in tumor burden compared to vehicle. | [3] |
| AB680 + anti-PD-1 | Tumor Growth Inhibition & Survival | Significantly decreased tumor burden and increased survival compared to vehicle. Combination showed greater efficacy than anti-PD-1 alone. | [2][3] | |
| Pancreatic Ductal Adenocarcinoma (PDA) | Radiofrequency Ablation (RFA) + AB680 (10 mg/kg, every other day) | Tumor Growth | Sustained prevention of tumor enlargement up to 10 days post-RFA. | [4] |
| Necrosis | Significant increase in tumor necrosis compared to RFA alone. | [4] |
Delving into the Mechanism: The CD73-Adenosine Signaling Pathway
Both this compound and AB680 target CD73, a pivotal enzyme in the adenosine signaling pathway within the tumor microenvironment. Extracellular adenosine, produced by the dephosphorylation of AMP by CD73, binds to adenosine receptors (e.g., A2A and A2B) on immune cells, leading to potent immunosuppression. This includes the inhibition of T cell and NK cell effector functions and the promotion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). By inhibiting CD73, these small molecules aim to reduce adenosine levels, thereby restoring anti-tumor immunity.
Caption: The CD73-adenosine signaling pathway and points of inhibition.
Experimental Corner: In Vivo Efficacy Study Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo efficacy studies. Below is a generalized protocol based on the methodologies reported for AB680 studies.
Generalized In Vivo Tumor Model Protocol
-
Cell Line and Animal Model:
-
Syngeneic mouse models are commonly used, such as C57BL/6 mice for the B16F10 melanoma model or a syngeneic model for pancreatic ductal adenocarcinoma.[3]
-
Tumor cells (e.g., B16F10 or KPC) are cultured and prepared for implantation.
-
-
Tumor Implantation:
-
A specific number of tumor cells (e.g., 5 x 10^5 B16F10 cells) are injected subcutaneously into the flank of the mice.[3]
-
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
AB680 Administration: Administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 10 mg/kg daily or every other day).[3] The vehicle control typically consists of the formulation buffer (e.g., 10% DMSO + 90% SBE-b-CD in saline).
-
Combination Therapy: In combination studies, other agents like anti-PD-1 antibodies are administered according to their established protocols.[2]
-
-
Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Survival: Animals are monitored for survival, with endpoints defined by tumor size limits or clinical signs of distress.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues may be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and target engagement.[2]
-
Caption: A generalized workflow for in vivo efficacy studies.
Concluding Remarks
AB680 has demonstrated significant in vivo anti-tumor efficacy in multiple preclinical cancer models, both as a monotherapy and in combination with other immunotherapies.[2][3][4] Its potent inhibition of CD73 translates to a favorable impact on the tumor microenvironment, leading to enhanced immune-mediated tumor control.
While this compound is a potent inhibitor of CD73 in biochemical assays, there is a notable lack of published in vivo efficacy data in the context of oncology.[1] Therefore, a direct comparison of the in vivo anti-tumor activity of this compound and AB680 is not currently feasible. Future in vivo studies on this compound will be crucial to fully understand its therapeutic potential and to draw a more complete comparative picture with other CD73 inhibitors like AB680. Researchers are encouraged to consider the wealth of in vivo data available for AB680 when selecting a CD73 inhibitor for their preclinical studies.
References
- 1. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
Head-to-Head Comparison: PSB-12379 and AOPCP in the Inhibition of Ecto-5'-Nucleotidase (CD73)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key inhibitors of ecto-5'-nucleotidase (CD73): PSB-12379 and its precursor, α,β-Methyleneadenosine 5'-diphosphate (AOPCP). The objective is to furnish researchers with the necessary information to select the most appropriate tool compound for their studies in oncology, immunology, and beyond.
Executive Summary
This compound emerges as a significantly more potent, selective, and metabolically stable inhibitor of CD73 compared to AOPCP. While AOPCP has been a foundational tool in the study of purinergic signaling, its utility is hampered by lower potency and rapid degradation. This compound, a nucleotide analogue developed from the AOPCP scaffold, represents a substantial advancement, offering greater precision and reliability for in vitro and potentially in vivo experimental systems.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and AOPCP, highlighting the superior pharmacological profile of this compound.
| Parameter | This compound | AOPCP (α,β-Methylene-ADP) | References |
| Target | Ecto-5'-Nucleotidase (CD73) | Ecto-5'-Nucleotidase (CD73) | [1][2][3] |
| Mechanism of Action | Competitive Inhibitor | Competitive Inhibitor | [4][5] |
| Inhibitory Potency (Ki) | 2.21 nM (human CD73)9.03 nM (rat CD73) | Less potent than this compound; Ki values for the related AMPCP are 59 nM (human) and 167 nM (rat). AOPCP is the lead compound from which this compound was developed. | [1][6] |
| Selectivity | High selectivity over other ecto-nucleotidases (NTPDase1, 2, 3) and P2Y receptors. | Standard CD73 inhibitor, but its broader selectivity profile is less defined compared to this compound. | [1][3] |
| Metabolic Stability | High metabolic stability. A structurally related derivative showed only 5% degradation in rat liver microsomes after 8 hours. | Poor metabolic stability. Completely degraded within 10 minutes in rat liver microsomes. Rapid in vivo elimination. | [7][8] |
Mechanism of Action and Signaling Pathway
Both this compound and AOPCP are competitive inhibitors of CD73, an ecto-enzyme that plays a critical role in the purinergic signaling pathway. CD73 catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response by binding to A2A and A2B receptors on immune cells, such as T cells and natural killer cells. By inhibiting CD73, both compounds block the production of immunosuppressive adenosine, thereby promoting an anti-tumor immune response.
Experimental Protocols
CD73 Inhibition Assay (Malachite Green Method)
This protocol is a common method for determining the inhibitory activity of compounds against CD73 by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of AMP.
Materials:
-
Recombinant human or rat CD73
-
AMP (substrate)
-
This compound or AOPCP (inhibitors)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or AOPCP) in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant CD73 to each well.
-
Add the serially diluted inhibitors to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a fixed concentration of AMP to each well.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the inorganic phosphate produced.
-
Measure the absorbance of the colored product at the appropriate wavelength.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Metabolic Stability Assay (Microsomal Stability)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Rat or human liver microsomes
-
NADPH regenerating system (to initiate metabolic reactions)
-
Test compound (this compound or AOPCP)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
-
In a reaction tube, combine the test compound with the liver microsomes in the phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quench the reaction in the aliquots by adding cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life (t1/2).
Conclusion
For researchers requiring a potent, selective, and stable inhibitor of CD73 for in vitro or cellular studies, this compound is the superior choice over AOPCP. Its well-defined pharmacological profile ensures more reliable and reproducible experimental outcomes. AOPCP remains a historically important compound and can be useful as a reference or in specific contexts where its lower potency and instability are not confounding factors. However, for most contemporary research applications, particularly those involving complex biological systems or longer-term experiments, the use of this compound is strongly recommended.
References
- 1. α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The metabolism of ecto-5'-nucleotidase (CD73) inhibitor-α,β-methylene adenosine diphosphate in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profile of PSB-12379 Against Other Ectonucleotidases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of PSB-12379, a potent inhibitor of ecto-5'-nucleotidase (CD73), against other key ectonucleotidases. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating this compound for their specific applications.
Data Presentation: Inhibitor Selectivity Profile
The inhibitory activity of this compound was assessed against a panel of human and rat ectonucleotidases. The results, summarized in the table below, demonstrate the high potency and remarkable selectivity of this compound for CD73.
| Enzyme Target | Species | Inhibitor Constant (Kᵢ) |
| ecto-5'-nucleotidase (CD73) | Human | 2.21 nM [1][2][3] |
| Rat | 9.03 nM [1][2][3] | |
| Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1/CD39) | Human | >10,000 nM[3] |
| Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) | Human | >10,000 nM[3] |
| Nucleoside Triphosphate Diphosphohydrolase-3 (NTPDase3) | Human | >10,000 nM[3] |
| Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1) | Human | >10,000 nM[3] |
| Ectonucleotide Pyrophosphatase/Phosphodiesterase-3 (NPP3) | Human | >10,000 nM[3] |
Key Finding: this compound exhibits exceptional selectivity for CD73, with inhibitor constants in the low nanomolar range. In contrast, its inhibitory activity against other major ectonucleotidases, including NTPDase1, NTPDase2, NTPDase3, NPP1, and NPP3, is negligible, with Kᵢ values exceeding 10,000 nM[3]. This high degree of selectivity makes this compound a valuable tool for specifically studying the role of CD73 in purinergic signaling pathways.
Experimental Protocols
The determination of the inhibitory potency (Kᵢ values) of this compound against various ectonucleotidases was performed using established enzymatic assays. The general methodologies are outlined below.
Ecto-5'-Nucleotidase (CD73) Inhibition Assay (Radiometric Method)
This assay quantifies the enzymatic activity of CD73 by measuring the conversion of a radiolabeled substrate, [³H]AMP, to [³H]adenosine.
Materials:
-
Recombinant human or rat CD73
-
[³H]adenosine-5'-monophosphate ([³H]AMP)
-
This compound (or other test inhibitors)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂)
-
Lanthanum chloride (LaCl₃) solution
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate reader with scintillation counting capabilities
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, combine the recombinant CD73 enzyme, assay buffer, and the various concentrations of this compound.
-
Initiate the enzymatic reaction by adding the [³H]AMP substrate.
-
Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Terminate the reaction by adding a solution of lanthanum chloride. This step precipitates the unreacted [³H]AMP.
-
Filter the reaction mixture through glass fiber filters to separate the precipitated [³H]AMP from the soluble [³H]adenosine product.
-
Wash the filters with buffer to remove any remaining unbound radioactivity.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the amount of [³H]adenosine produced using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation, taking into account the concentration and Kₘ of the substrate.
NTPDase and NPP Inhibition Assays (Malachite Green-Based Colorimetric Assay)
The activity of NTPDases and NPPs is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of their respective nucleotide substrates (e.g., ATP, ADP).
Materials:
-
Recombinant NTPDase1, -2, -3, or NPP1, -3
-
ATP or ADP as substrate
-
This compound (or other test inhibitors)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl₂ and MgCl₂)
-
Malachite Green reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
Microplate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the recombinant enzyme, assay buffer, and the different concentrations of this compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (ATP or ADP).
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the released inorganic phosphate.
-
Allow the color to develop for a specified time at room temperature.
-
Measure the absorbance of the colored complex using a microplate reader.
-
Create a standard curve using the phosphate standard solution to determine the concentration of Pi released in each reaction.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways involving the ectonucleotidases discussed in this guide.
Caption: Purinergic signaling cascade highlighting the role of CD73 and its inhibition by this compound.
Caption: Overview of ATP and ADP hydrolysis by NTPDase family members.
References
A Comparative Guide: PSB-12379 Versus Anti-CD73 Monoclonal Antibodies in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct therapeutic strategies targeting the ecto-5'-nucleotidase (CD73), a critical enzyme in the adenosine-mediated immunosuppressive pathway within the tumor microenvironment. We examine the small molecule inhibitor, PSB-12379, and the class of anti-CD73 monoclonal antibodies (mAbs), presenting available preclinical data, mechanisms of action, and relevant experimental protocols to inform research and development decisions in oncology.
Executive Summary
Both this compound and anti-CD73 monoclonal antibodies effectively target CD73 to disrupt the production of immunosuppressive adenosine, thereby enhancing anti-tumor immunity. This compound is a highly potent, competitive small molecule inhibitor with demonstrated high affinity for both human and rat CD73. Anti-CD73 mAbs, in addition to blocking enzymatic activity, can exert their effects through multiple mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC) and receptor internalization, leading to broader immunological engagement.
Mechanism of Action
The primary mechanism for both therapeutic modalities involves the inhibition of CD73's enzymatic function, which catalyzes the conversion of adenosine monophosphate (AMP) to adenosine. Elevated adenosine levels in the tumor microenvironment suppress the activity of various immune cells, including T cells and natural killer (NK) cells, allowing cancer cells to evade immune destruction. By blocking adenosine production, both this compound and anti-CD73 mAbs aim to restore anti-tumor immunity.
This compound: The Small Molecule Inhibitor
This compound is a nucleotide analog that acts as a competitive inhibitor of CD73. Its small molecular weight allows for potential penetration into tissues, targeting CD73 expressed on both tumor cells and stromal cells within the tumor microenvironment.
Anti-CD73 Monoclonal Antibodies: The Biological Approach
Anti-CD73 mAbs are large glycoproteins that bind to specific epitopes on the CD73 protein. Their mechanism of action can be multifaceted:
-
Enzymatic Inhibition: Directly blocking the active site or inducing conformational changes that inhibit substrate binding.
-
Fc-mediated Effector Functions: The Fc region of the antibody can engage with Fc receptors on immune cells, such as NK cells and macrophages, leading to ADCC and antibody-dependent cellular phagocytosis (ADCP) of CD73-expressing tumor cells.
-
Receptor Internalization: Some anti-CD73 mAbs can induce the internalization of CD73 from the cell surface, further reducing its capacity to generate adenosine.
dot
Caption: Adenosine pathway and points of intervention.
Quantitative Data Comparison
While direct comparative efficacy studies are lacking, the following tables summarize available quantitative data for this compound and representative anti-CD73 mAbs from various preclinical studies.
Table 1: Potency and In Vitro Activity
| Parameter | This compound | Anti-CD73 Monoclonal Antibodies (Representative Examples) |
| Target | Ecto-5'-Nucleotidase (CD73) | Ecto-5'-Nucleotidase (CD73) |
| Molecule Type | Small Molecule (Nucleotide Analog) | Monoclonal Antibody (IgG) |
| Ki (Human CD73) | 2.21 nM[1] | Not typically reported; affinity (KD) is measured. |
| Ki (Rat CD73) | 9.03 nM[1] | Not applicable |
| Affinity (KD) | Not applicable | Varies by antibody; can be in the sub-nanomolar to picomolar range. |
| In Vitro Inhibition | Blocks adenosine production by preventing AMP conversion. | Inhibits enzymatic activity; some may induce receptor internalization. |
Table 2: In Vivo Efficacy in Preclinical Cancer Models
Note: The following data are from separate studies and not from direct head-to-head comparisons. Experimental conditions, including cancer models, dosing, and endpoints, vary between studies.
| Cancer Model | Treatment | Dosing Regimen | Key Findings |
| Various Models | This compound | In vivo efficacy data with specific tumor growth inhibition percentages for this compound are not well-documented in publicly available literature. | Potent in vitro inhibition suggests potential for in vivo activity. |
| 4T1.2 Breast Cancer | Anti-CD73 mAb (clone TY/23) | 100 µg, twice weekly, i.p.[2] | Significantly delayed primary tumor growth and inhibited spontaneous lung metastases.[2] |
| E0771 Breast Cancer | Anti-CD73 mAb (clone TY/23) | 100 µg, twice weekly, i.p.[2] | Significantly delayed primary tumor growth.[2] |
| MC38 Colon Cancer | Anti-CD73 mAb (clone 2C5) | 10 mg/kg, single dose or 4 doses | A single dose of anti-CD73 in combination with radiation and anti-PD-L1 significantly improved anti-tumor effect and survival.[3] |
| CT26 Colon Carcinoma | Anti-CD73 mAbs (various clones) | 250 µg, i.p. on days 6, 9, 12, 15 | Significant reduction in tumor growth observed with multiple anti-CD73 mAb clones.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of CD73 inhibitors.
In Vivo Tumor Model and Treatment
Objective: To evaluate the in vivo anti-tumor efficacy of CD73 inhibitors.
Protocol:
-
Cell Culture and Implantation:
-
Culture murine cancer cells (e.g., 4T1.2, MC38, CT26) under standard conditions.
-
Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10^5 to 5 x 10^5) into the flank or mammary fat pad of syngeneic mice (e.g., BALB/c or C57BL/6).[2][4]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with digital calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
This compound (Hypothetical Protocol): Based on common practice for small molecules, this compound could be formulated in a suitable vehicle (e.g., saline with a solubilizing agent) and administered via intraperitoneal (i.p.) or oral (p.o.) routes at a predetermined dose and schedule.
-
Anti-CD73 mAb: Administer the antibody, typically via i.p. injection, at a specified dose (e.g., 100-250 µg per mouse or 10 mg/kg) and schedule (e.g., twice weekly).[2][3] An isotype control antibody should be used in a control group.
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth until a predetermined endpoint (e.g., tumor volume limit, study duration).
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., flow cytometry, immunohistochemistry).
-
dot
Caption: A typical in vivo experimental workflow.
Flow Cytometry for Immune Profiling
Objective: To analyze the composition and activation state of immune cells within the tumor microenvironment.
Protocol:
-
Tumor Digestion:
-
Excise tumors and mince them into small pieces.
-
Digest the tissue using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
-
Cell Staining:
-
Wash and resuspend the cells in FACS buffer (e.g., PBS with BSA and sodium azide).
-
Stain for cell surface markers using fluorochrome-conjugated antibodies against immune cell-specific proteins (e.g., CD3, CD4, CD8 for T cells; NK1.1 for NK cells; F4/80 for macrophages).
-
For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3), fix and permeabilize the cells before adding intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations and their activation markers.
-
Adenosine Quantification in the Tumor Microenvironment
Objective: To measure the concentration of adenosine in the tumor interstitial fluid.
Protocol (In Vivo Microdialysis):
-
Probe Implantation:
-
Anesthetize a tumor-bearing mouse.
-
Surgically implant a microdialysis probe into the center of the tumor.[5]
-
-
Perfusion and Dialysate Collection:
-
Perfuse the probe with a physiological solution (e.g., Ringer's solution) at a low flow rate.
-
Collect the dialysate, which contains small molecules from the tumor interstitial fluid that have crossed the probe's semi-permeable membrane.[5]
-
-
Adenosine Measurement:
-
Quantify the adenosine concentration in the dialysate using a sensitive analytical method such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[5]
-
Conclusion
Both this compound and anti-CD73 monoclonal antibodies represent promising therapeutic strategies for overcoming adenosine-mediated immunosuppression in cancer. This compound offers the advantages of a small molecule, including potential oral bioavailability and tissue penetration, with high inhibitory potency. Anti-CD73 mAbs provide the benefits of high specificity and the potential for multiple mechanisms of action, including direct cell killing through effector functions.
The selection of a specific therapeutic modality may depend on the desired pharmacological profile, the tumor type, and the potential for combination therapies. Further preclinical studies involving direct head-to-head comparisons are warranted to fully elucidate the relative efficacy of these two approaches in various cancer models. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of PSB-12379 on Adenosine Production: A Comparative Guide
This guide provides a comprehensive comparison of PSB-12379, a selective inhibitor of ecto-5'-nucleotidase (CD73), with other alternative inhibitors. It is designed for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound in blocking adenosine production, supported by experimental data and detailed protocols.
Introduction to this compound and Adenosine Inhibition
Extracellular adenosine in the tumor microenvironment is a key immunosuppressive molecule, hindering the efficacy of cancer immunotherapies. A major source of this adenosine is the enzymatic conversion of adenosine monophosphate (AMP) to adenosine by the cell surface enzyme ecto-5'-nucleotidase, also known as CD73.[1][2][3] this compound is a potent and selective inhibitor of CD73, effectively blocking this critical step in the adenosine production pathway.[4][5] Its inhibitory action restores immune cell function by reducing the immunosuppressive tone of the tumor microenvironment. This guide will delve into the specifics of this compound's inhibitory effects, compare it with other known CD73 inhibitors, and provide standardized protocols for its validation.
Comparative Analysis of CD73 Inhibitors
The efficacy of a CD73 inhibitor is primarily determined by its binding affinity (Ki) and its half-maximal inhibitory concentration (IC50). The lower these values, the more potent the inhibitor. This compound demonstrates high affinity for both human and rat CD73.[4][5] Below is a comparison of this compound with other notable CD73 inhibitors.
| Inhibitor | Type | Target Species | Ki | IC50 | Reference |
| This compound | Small Molecule (Nucleotide Analog) | Human | 2.21 nM | - | [4][5] |
| Rat | 9.03 nM | - | [4][5][6] | ||
| AB680 (Quemliclustat) | Small Molecule (Nucleotide Analog) | Human | 5 pM | - | [1][7] |
| AOPCP (α,β-methylene-ADP) | Small Molecule (Nucleotide Analog) | - | - | - | [8][9] |
| MEDI9447 | Monoclonal Antibody | Human | - | - | [10][11] |
| BMS-986179 | Monoclonal Antibody | Human | - | - | [5] |
Note: Ki and IC50 values can vary depending on the experimental conditions.
While AB680 exhibits a significantly lower Ki value, indicating higher potency, a study has suggested that this compound may have greater efficacy in certain experimental models.[12] This highlights the importance of evaluating inhibitors in relevant biological systems beyond simple enzyme kinetics. Monoclonal antibodies like MEDI9447 and BMS-986179 represent an alternative therapeutic strategy, offering high specificity and potentially different mechanisms of action, such as inducing enzyme internalization.[10][11]
Experimental Protocols
Accurate validation of CD73 inhibition requires robust and reproducible experimental protocols. Below are detailed methodologies for measuring adenosine production and assessing the inhibitory effect of compounds like this compound.
Measurement of Adenosine Production by High-Performance Liquid Chromatography (HPLC)
This method allows for the direct quantification of adenosine in biological samples.
Materials:
-
Cell culture or tissue homogenates
-
This compound and other inhibitors
-
AMP (substrate)
-
Perchloric acid
-
Potassium hydroxide
-
HPLC system with a C18 column
-
Mobile phase (e.g., 0.1 M ammonium acetate)
-
Adenosine standard
Protocol:
-
Sample Preparation: Incubate cells or tissue homogenates with AMP in the presence or absence of the inhibitor (e.g., this compound) for a defined period.
-
Reaction Termination: Stop the reaction by adding perchloric acid to precipitate proteins.
-
Neutralization: Neutralize the samples with potassium hydroxide.
-
Centrifugation: Centrifuge the samples to pellet the precipitate.
-
HPLC Analysis: Inject the supernatant into the HPLC system.
-
Quantification: Separate and quantify adenosine based on its retention time and peak area compared to the adenosine standard curve.
CD73 Inhibitor Screening using a Colorimetric Assay
Commercial kits provide a high-throughput method for screening CD73 inhibitors. This protocol is based on the principle of measuring the inorganic phosphate (Pi) released from AMP hydrolysis.
Materials:
-
Recombinant human CD73
-
AMP (substrate)
-
This compound and other test compounds
-
Assay buffer
-
Colorimetric detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Microplate reader
Protocol:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, recombinant CD73, and the test inhibitor (e.g., this compound) at various concentrations. Incubate for a short period to allow for inhibitor binding.
-
Initiate Reaction: Add AMP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop Reaction and Color Development: Add the colorimetric detection reagent, which will react with the generated inorganic phosphate to produce a colored product.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Bioluminescent Assay for Adenosine Production
This highly sensitive method relies on the conversion of ATP to light, which can be adapted to measure adenosine production.
Materials:
-
Cell culture expressing CD73
-
AMP (substrate)
-
This compound and other inhibitors
-
Adenosine kinase
-
ATP detection reagent (containing luciferase and luciferin)
-
Luminometer
Protocol:
-
Cell Treatment: Treat cells with AMP and the test inhibitors.
-
Adenosine to ATP Conversion: After incubation, add adenosine kinase to the cell supernatant to convert the produced adenosine into ATP.
-
Luminescence Measurement: Add the ATP detection reagent. The luciferase will use the newly formed ATP to produce light.
-
Quantification: Measure the light output using a luminometer. The amount of light is proportional to the amount of adenosine produced.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Adenosine production pathway and inhibition by this compound.
Caption: Workflow for a CD73 inhibitor screening assay.
Conclusion
This compound is a well-validated and potent inhibitor of CD73, effectively blocking the production of immunosuppressive adenosine. This guide provides the necessary comparative data and experimental protocols for researchers to confidently assess its performance against other inhibitors. The choice of inhibitor will ultimately depend on the specific research question, experimental model, and desired therapeutic outcome. The provided methodologies offer a standardized approach to generate reliable and comparable data for the validation of this compound and other novel CD73 inhibitors.
References
- 1. brettalert.com [brettalert.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. abcam.com [abcam.com]
- 5. Adenosine measurement [bio-protocol.org]
- 6. α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimized bioluminescence analysis of adenosine triphosphate (ATP) released by platelets and its application in the high throughput screening of platelet inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting two distinct epitopes on human CD73 with a bispecific antibody improves anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The interaction of AB-680, a CD73 inhibitor, with NBTI, a nucleoside transporter inhibitor, on the adenosinergic control of atrial contractility - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cross-Species Reactivity: A Comparative Guide to the CD73 Inhibitor PSB-12379
For researchers, scientists, and drug development professionals, understanding the cross-species reactivity of a compound is a critical step in preclinical development. This guide provides a detailed comparison of the ecto-5'-nucleotidase (CD73) inhibitor, PSB-12379, across human and murine species. We present supporting experimental data for this compound and key alternatives, detail relevant experimental protocols, and visualize the underlying biological pathways and workflows.
Comparative Analysis of CD73 Inhibitors
This compound is a potent, nucleotide analogue inhibitor of CD73, an enzyme pivotal in the production of immunosuppressive adenosine in the tumor microenvironment. A comparison of its inhibitory activity against human and rodent CD73 reveals a greater potency for the human enzyme. This section provides a quantitative comparison of this compound with other notable CD73 inhibitors, the small molecule AB-680 and the monoclonal antibody Oleclumab.
| Inhibitor | Target Species | Parameter | Value |
| This compound | Human | Ki | 2.21 nM[1][2][3][4][5] |
| Rat | Ki | 9.03 nM[1][2][3][4][5] | |
| AB-680 | Human | Ki | 0.0049 nM[6] |
| Human (CD8+ T Cells) | IC50 | 0.070 nM[6] | |
| Mouse (CD8+ T Cells) | IC50 | 0.66 nM[6] | |
| Oleclumab | Human | Kd | 0.154 nM[7][8] |
| Mouse | Kd | 0.113 nM[7][8] |
Table 1: Comparative Inhibitory Activity of CD73 Inhibitors. This table summarizes the binding affinity (Ki or Kd) and inhibitory concentration (IC50) of this compound and its alternatives against human and rodent CD73.
The CD73-Adenosine Signaling Pathway
CD73 is a key ectoenzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. This is the final and rate-limiting step in the extracellular adenosine production pathway. Extracellular ATP and ADP are first hydrolyzed to AMP by CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1). The resulting adenosine then signals through its receptors (e.g., A2A, A2B) on immune cells, leading to the suppression of anti-tumor immune responses.
Experimental Protocols
Determination of CD73 Inhibitor Potency using a Malachite Green-based Assay
This protocol outlines a colorimetric method to determine the half-maximal inhibitory concentration (IC50) of a test compound against CD73. The assay measures the amount of inorganic phosphate released from the enzymatic hydrolysis of AMP.
Materials:
-
Recombinant human or mouse CD73 enzyme
-
Adenosine 5'-monophosphate (AMP)
-
Test inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare working solutions of CD73 enzyme and AMP in the assay buffer.
-
Reaction Setup:
-
Add a fixed volume of the serially diluted inhibitor to the wells of the 96-well plate.
-
Add the CD73 enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the AMP substrate solution to all wells.
-
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the enzymatic conversion of AMP to adenosine and phosphate.
-
Color Development: Stop the reaction and detect the released phosphate by adding the Malachite Green Reagent to each well. Allow the color to develop for approximately 15-20 minutes at room temperature.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~620-650 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme) from all other readings.
-
Plot the absorbance (proportional to enzyme activity) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing CD73 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ditriethylamine salt | CD73 | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PSB 12379 | NTPDase | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
In Vivo Showdown: A Comparative Guide to PSB-12379 and Other CD73 Inhibitors in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor effects of PSB-12379, a potent CD73 inhibitor, with other leading alternatives in the field. This analysis is supported by available experimental data to inform preclinical and clinical research strategies.
This compound is a nucleotide analogue that acts as a highly potent and selective inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that plays a critical role in tumor immune evasion. By blocking the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 inhibitors like this compound are designed to restore and enhance the anti-tumor immune response. This guide delves into the in vivo validation of this compound's anti-cancer effects and compares its performance with other notable CD73 inhibitors, including the small molecule AB680 (Quemliclustat) and the monoclonal antibody MEDI9447 (Oleclumab).
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The following tables summarize the available quantitative data from preclinical in vivo studies of this compound's analogue, APCP, and the alternative CD73 inhibitors AB680 and MEDI9447. It is important to note that these studies were not conducted head-to-head, and therefore, experimental conditions may vary.
Table 1: In Vivo Anti-Tumor Efficacy of CD73 Inhibitors
| Compound | Animal Model | Tumor Model | Treatment Protocol | Key Findings | Citation |
| APCP (analogue of this compound) | C57Bl6j mice | B16-F10 melanoma | 400μ g/mouse , peritumorally, 10 days post-tumor cell injection | Significantly reduced tumor growth (254.4±65.8 mm³ vs. 816.2±259.2 mm³ in PBS-treated mice) | [1] |
| AB680 (Quemliclustat) | Syngeneic mouse model | Pancreatic Ductal Adenocarcinoma (PDA) | In combination with Radiofrequency Ablation (RFA) | Combination therapy promoted sustained tumor growth inhibition up to 10 days post-treatment | [2] |
| MEDI9447 (Oleclumab) | Balb/c mice | CT26 colon carcinoma | 10 mg/kg, intraperitoneally, twice weekly for 2 weeks | Significantly inhibited tumor growth by 50% or greater from day 7 to day 16 compared to isotype control | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols for the key experiments cited in this guide.
In Vivo Tumor Growth Inhibition Study with APCP[1]
-
Animal Model: C57Bl6j mice.
-
Tumor Cell Line: B16-F10 melanoma cells.
-
Tumor Implantation: 3 x 10⁵ B16-F10 cells were injected subcutaneously into the mice.
-
Treatment Group: 10 days after tumor cell injection, mice were treated with APCP (400μ g/mouse ) administered peritumorally.
-
Control Group: Mice were treated with PBS.
-
Assessment: Tumor growth was monitored and measured. The expression of the proliferation marker Ki67 was also evaluated.
In Vivo Study of AB680 in Combination with RFA[2]
-
Animal Model: Syngeneic mouse model of Pancreatic Ductal Adenocarcinoma (PDA).
-
Treatment: A combination of Radiofrequency Ablation (RFA) and the CD73 small molecule inhibitor AB680.
-
Assessment: Tumor growth was monitored for up to 10 days after treatment. Necrosis and anti-tumor immunity were also assessed.
In Vivo Antitumor Activity of MEDI9447[3]
-
Animal Model: Balb/c mice.
-
Tumor Cell Line: CT26 colon carcinoma cells.
-
Tumor Implantation: 5 x 10⁵ CT26 cells were implanted subcutaneously on the right flank.
-
Treatment Group: Starting 3 days after tumor cell implantation, mice were treated with 10 mg/kg MEDI9447 intraperitoneally twice a week for two weeks.
-
Control Group: Mice were treated with an isotype control antibody.
-
Assessment: Tumor volume was measured from day 7 to day 16 of the study.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the CD73 signaling pathway and a general workflow for in vivo anti-tumor validation studies.
References
A Comparative Guide to Alternative CD73 Inhibition Methods Beyond PSB-12379
For Researchers, Scientists, and Drug Development Professionals
The ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint in the tumor microenvironment, playing a pivotal role in adenosine-mediated immunosuppression. Its inhibition represents a promising strategy in cancer immunotherapy. While PSB-12379 has been a valuable tool compound for studying CD73, a diverse landscape of alternative inhibitors, including small molecules and monoclonal antibodies, has been developed, with several agents advancing into clinical trials. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate tools for their studies.
The CD73-Adenosine Signaling Pathway
CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2] Extracellular adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[3][4] This pathway is a key mechanism of tumor immune evasion.
Caption: The CD73-adenosine signaling pathway.
Quantitative Comparison of CD73 Inhibitors
The potency of CD73 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). The following tables summarize these values for this compound and a selection of alternative small molecule and monoclonal antibody inhibitors. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
Small Molecule Inhibitors
| Inhibitor | Type | Target | Ki | IC50 | Reference(s) |
| This compound | Nucleotide Analog | Human CD73 | 2.21 nM | - | [5] |
| Rat CD73 | 9.03 nM | - | [5] | ||
| AB680 (Quemliclustat) | Nucleotide Analog | Human CD73 | 4.9 pM | 0.043 nM (soluble) | [6][7] |
| Human CD8+ T-cells | - | < 0.01 nM | [8] | ||
| Mouse CD8+ T-cells | - | 0.66 nM | [6] | ||
| OP-5244 | Nucleotide Analog | Human CD73 | - | 0.25 nM | [5] |
| XC-12 | Non-nucleotide | Soluble Human CD73 | - | 12.36 nM | [9] |
| Membrane-bound Human CD73 | - | 1.29 nM | [9] |
Monoclonal Antibody Inhibitors
| Inhibitor | Type | Target | EC50 | Reference(s) |
| Oleclumab (MEDI9447) | Human IgG1λ | Human CD73 | 3.27 ng/mL | [10] |
| Uliledlimab (TJ004309) | Humanized mAb | Human CD73 | 2.1 ng/mL | [11] |
| CPI-006 (Mupadolimab) | Humanized mAb | Human CD73 | Not Reported | [12][13][14] |
Mechanisms of Action
CD73 inhibitors can be broadly categorized based on their mechanism of action. Small molecules are typically competitive or non-competitive inhibitors that bind to the active site or an allosteric site of the enzyme. Monoclonal antibodies can block the enzyme's active site, induce its internalization, or cross-link CD73 dimers to prevent the conformational changes required for catalysis.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD73 on tumor cells impairs anti-tumor T cell responses: a novel mechanism of tumor-induced immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. corvuspharma.com [corvuspharma.com]
- 13. A PHASE 1/1b MULTICENTER STUDY TO EVALUATE THE HUMANIZED ANTI-CD73 ANTIBODY, CPI-006, AS A SINGLE AGENT, IN COMBINATION WITH CPI-444, AND IN COMBINATION WITH PEMBROLIZUMAB IN ADULT SUBJECTS WITH ADVANCED CANCERS | Dana-Farber Cancer Institute [dana-farber.org]
- 14. CPI-006 Alone and in Combination With Ciforadenant and With Pembrolizumab for Patients With Advanced Cancers [clin.larvol.com]
- 15. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PSB-12379: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling PSB-12379, a potent inhibitor of ecto-5'-nucleotidase (CD73), adherence to proper disposal procedures is crucial for maintaining a safe laboratory environment.[1][2] While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible chemical management practices must be followed.[3][4]
Chemical and Safety Data Overview
A comprehensive understanding of the chemical and safety properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₁₈H₂₃N₅O₉P₂ |
| Molecular Weight | 515.35 g/mol |
| Purity | ≥98% |
| Solubility in Water | Approximately 5 mg/mL (with sonication) |
| Storage Temperature | -20°C |
| HMIS Rating | Health: 0, Fire: 0, Reactivity: 0 |
| NFPA Rating | Health: 0, Fire: 0, Reactivity: 0 |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses
-
Standard laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
2. Disposal of Unused Solid this compound:
-
If the amount is small, it can be disposed of as non-hazardous solid waste.
-
For larger quantities, consult your institution's environmental health and safety (EHS) office for guidance on disposal as chemical waste.
3. Disposal of this compound Solutions:
-
Aqueous solutions of this compound should not be stored for more than one day.[5]
-
Absorb liquid solutions with an inert material, such as vermiculite, dry sand, or earth.
-
Place the absorbent material into a suitable, sealable container.
-
Label the container clearly as "Waste containing this compound".
-
Dispose of the container as non-hazardous chemical waste in accordance with your local and institutional regulations. Do not pour solutions down the drain.
4. Decontamination of Glassware and Surfaces:
-
Rinse any glassware or surfaces that have come into contact with this compound thoroughly with water.
-
A subsequent wash with a standard laboratory detergent is recommended.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[4]
5. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.[4]
-
Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove any contaminated clothing.[4]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Protocol for PSB-12379
For Research Use Only. Not for human or veterinary use. [1]
This document provides essential guidance for the safe handling, storage, and disposal of PSB-12379, a potent and selective inhibitor of ecto-5'-nucleotidase (CD73).[1][2][3][4] Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and maintain the integrity of their experiments.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following PPE is required to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant, disposable gloves (e.g., nitrile) |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified, with side shields |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat |
| Respiratory Protection | Not generally required for small quantities. Use a fume hood to avoid dust inhalation. | If significant aerosolization or dust is expected, use a NIOSH-approved respirator. |
Operational Plan: Handling and Storage
Proper handling and storage are vital for maintaining the stability and purity of this compound and for ensuring the safety of laboratory personnel.
2.1. Handling:
-
Engineering Controls: All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood.
-
Procedural Steps:
-
Before use, allow the vial to warm to room temperature.
-
Carefully open the container to avoid dispersal of the solid powder.
-
Weigh the required amount in a chemical fume hood.
-
For solution preparation, add the solvent to the vial and cap securely. Utilize sonication to aid dissolution if necessary.[1][2]
-
If preparing an aqueous stock solution for cell culture, sterile filter the solution through a 0.22 µm filter.[2]
-
2.2. Storage: this compound is supplied as a solid and should be stored under the following conditions to ensure its stability.
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 4 years[1] |
| Stock Solution in Solvent | -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous chemical waste.
-
Solid Waste: Collect all disposable labware, such as pipette tips, tubes, and vials, that have come into contact with this compound in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain.
-
Disposal Method: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
Experimental Protocols and Data
4.1. Solubility Data: The solubility of this compound can vary depending on the solvent. It is crucial to prepare solutions correctly to ensure accurate experimental results.
| Solvent | Solubility |
| Water | 5 mg/mL[1] |
| DMSO | 11 mg/mL (Sonication recommended) |
4.2. In Vivo Formulation: For animal studies, it is recommended to prepare fresh solutions and use them promptly.[2] If precipitation occurs, heating and/or sonication can be used to aid dissolution.[2]
Workflow for Safe Handling of this compound
The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling, storage, and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
